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Foundational

N-Carboxyglycine disodium salt pKa values and physiological buffering capacity

N-Carboxyglycine Disodium Salt: pKa Profiling and Physiological Buffering Capacity A Technical Whitepaper by Senior Application Scientist Executive Summary N-Carboxyglycine disodium salt (CAS: 35783-03-0)[1] is a critica...

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Author: BenchChem Technical Support Team. Date: April 2026

N-Carboxyglycine Disodium Salt: pKa Profiling and Physiological Buffering Capacity A Technical Whitepaper by Senior Application Scientist

Executive Summary

N-Carboxyglycine disodium salt (CAS: 35783-03-0)[1] is a critical carbamate intermediate formed via the nucleophilic attack of the deprotonated α-amino group of glycine on carbon dioxide. Beyond its basic chemical utility as a neutralizer and stabilizer, understanding its thermodynamic profile is essential for optimizing2[2] and elucidating physiological hypercapnia buffering mechanisms[3].

Chemical Thermodynamics and pKa Values

The formation and stability of N-carboxyglycine are strictly governed by the pH of the microenvironment. In aqueous solution, glycine exists predominantly as a zwitterion near physiological pH. For carbamate formation to occur, the amino group must be in its free, unprotonated state, which requires a pH approaching its pKa of 9.60[2].

Once CO2 is captured, the resulting N-carboxyglycine forms a carbamic acid intermediate. Carbamic acids are highly acidic and rapidly deprotonate to form the stable carbamate anion.

Table 1: pKa Values of the Glycine and N-Carboxyglycine System

Chemical SpeciesFunctional GrouppKa ValueDominant State at pH 7.4
Glycine Carboxyl (-COOH)2.34Deprotonated (-COO⁻)
Glycine Amino (-NH3⁺)9.60Protonated (-NH3⁺)
N-Carboxyglycine Carbamic Acid (-NH-COOH)~5.80Deprotonated (-NH-COO⁻)
Carbonic Acid Hydrated CO2 (H2CO3)6.35Bicarbonate (HCO3⁻)

Physiological Buffering Capacity

Buffering capacity ( β ), defined as the molar amount of strong acid or base required to change the pH of a solution by one unit, is maximized when the solution pH is within ±1 unit of the pKa[4].

N-carboxyglycine contributes to physiological buffering through a dynamic equilibrium with bicarbonate. In biological systems or capture units, the3[3]. This carbamate-bicarbonate interplay effectively buffers localized pH drops caused by cellular respiration, making it a highly effective physiological stabilizer.

Experimental Workflows

To ensure reproducibility and self-validation, the following protocols detail the synthesis and potentiometric profiling of N-carboxyglycine disodium salt.

Protocol 1: Synthesis of N-Carboxyglycine Disodium Salt via Reactive Capture Causality: Synthesizing the disodium salt requires suppressing the zwitterionic form of glycine. By maintaining a highly alkaline environment (pH > 10), the amine remains nucleophilic, 5[5].

  • Preparation: Dissolve 1.0 M of high-purity glycine in CO2-free deionized water.

  • Alkalinization: Add 2.0 M NaOH dropwise until the pH stabilizes at 10.5 to ensure >80% of glycine is in the reactive glycinate form.

  • CO2 Sparging: Bubble pure CO2 gas through the solution at a constant flow rate of 50 mL/min.

  • pH Control: Utilize an automated titrator to continuously add NaOH, maintaining the pH above 9.5 to prevent premature hydrolysis of the forming carbamate.

  • Precipitation: Once CO2 uptake plateaus (monitored via ATR-FTIR at ~1530 cm⁻¹ for the carbamate C=O stretch), add 3 volumes of ice-cold absolute ethanol to precipitate the N-carboxyglycine disodium salt.

  • Isolation: Filter under vacuum, wash with cold ethanol, and dry in a vacuum desiccator over P₂O₅.

Protocol 2: Potentiometric Determination of pKa and Buffering Capacity Causality: Precise pKa determination requires the4[4].

  • Sample Preparation: Dissolve 0.05 M of the synthesized N-carboxyglycine disodium salt in degassed, deionized water.

  • Atmospheric Control: Seal the titration vessel and maintain a continuous nitrogen blanket. Equilibrate to exactly 25.0 °C using a jacketed beaker.

  • Titration: Using an automated potentiometric titrator, add standardized 0.1 M HCl in 0.1 mL increments.

  • Data Acquisition: Record the pH after each addition, ensuring the drift is < 0.01 pH/min before the next injection. This self-validates that equilibrium is reached at each step.

  • Analysis: Plot the titration curve (pH vs. Volume). Calculate the first derivative (dpH/dV) to locate equivalence points. The pKa values correspond to the pH at the half-equivalence points. Calculate β=ΔC/ΔpH across the physiological range.

Mechanistic Pathway Visualization

The following diagram illustrates the reactive capture of CO2 by glycine and the subsequent buffering equilibrium.

G Gly Glycinate Anion (Nucleophile) Intermediate Glycine-Carbamic Acid (Unstable) Gly->Intermediate Nucleophilic Attack CO2 CO2 (aq) CO2->Intermediate Product N-Carboxyglycine Disodium Salt Intermediate->Product + 2 NaOH (Deprotonation) Buffer Bicarbonate Buffer Equilibrium Product->Buffer Hydrolysis (pH Buffering)

Fig 1: Reaction pathway of CO2 capture by glycinate to form N-carboxyglycine and its buffer system.

Conclusion

The characterization of N-carboxyglycine disodium salt underscores the elegant chemistry of amino acid-based CO2 capture and physiological buffering. By understanding the specific pKa values and the thermodynamic boundaries of carbamate formation, researchers can better optimize AAAS for industrial carbon sequestration and develop more stable, physiologically isotonic pharmaceutical buffers.

References

  • Understanding Carbamate Formation Reaction Thermochemistry of Amino Acids as Solvents for Postcombustion CO2 Capture. ACS Publications. 2

  • Reactive capture of CO2 via amino acid. PMC - NIH. 3

  • Energy-Efficient CO2 Capture from Flue Gas by Absorption with Amino Acids and Crystallization with a Bis-Iminoguanidine. OSTI. 5

  • 35783-03-0 | CAS DataBase. ChemicalBook. 1

  • The differences between glycine buffer solutions of the same pH but different concentrations lie in several aspects? ResearchGate. 4

Sources

Exploratory

Synthesis Pathways and Process Optimization for High-Purity N-Carboxyglycine Disodium Salt (CAS 35783-03-0)

Executive Summary N-Carboxyglycine disodium salt (Molecular Formula: C₃H₃NNa₂O₄, MW: 163.04), also known as mono-sodium glycine carbonate or disodium N-carboxyglycinate, is a critical intermediate and stabilizing agent u...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Carboxyglycine disodium salt (Molecular Formula: C₃H₃NNa₂O₄, MW: 163.04), also known as mono-sodium glycine carbonate or disodium N-carboxyglycinate, is a critical intermediate and stabilizing agent utilized in , cosmetic acid-base balancing, and advanced carbon capture technologies[1][2]. Synthesizing this compound at high purity (>99%) requires precise control over reaction thermodynamics and pH, as the carbamate moiety is highly susceptible to hydrolytic decarboxylation. This technical guide details the mechanistic grounding, optimized synthesis pathways, and validated experimental protocols for yielding high-purity N-carboxyglycine disodium salt.

Mechanistic Grounding: The Carbamylation of Glycine

The formation of N-carboxyglycine disodium salt relies on the nucleophilic addition of a deprotonated amine to carbon dioxide. Glycine, a zwitterionic amino acid, possesses an amine group with a pKa of approximately 9.6. In neutral or acidic aqueous solutions, the protonated amine ( NH3+​ ) lacks the nucleophilicity required to attack the electrophilic carbon of CO₂.

By elevating the pH above 10 using sodium hydroxide (NaOH), the equilibrium is driven toward the active base form, [3]. The unshared electron pair on the nitrogen atom can then execute a nucleophilic attack on dissolved CO₂, forming a transient zwitterionic carbamic acid intermediate. In the highly alkaline environment, this intermediate rapidly deprotonates to yield the stable carbamate anion[3][4].

Causality Check: The reaction is highly exothermic and reversible. If the pH drops below 9, the carbamate protonates to carbamic acid, which back into glycine and CO₂[4]. Therefore, maintaining a continuous excess of NaOH and operating at low temperatures (0–5 °C) are non-negotiable parameters to suppress the reverse reaction and prevent thermal degradation.

SynthesisPathway Gly Glycine (C2H5NO2) SodGly Sodium Glycinate Intermediate Gly->SodGly + NaOH - H2O Alk Aqueous NaOH (pH > 10) Alk->SodGly Prod N-Carboxyglycine Disodium Salt SodGly->Prod + CO2 + NaOH - H2O CO2 CO2 Gas (Controlled Injection) CO2->Prod Decomp Decarboxylation (If pH < 9) Prod->Decomp Acidic Shift

Mechanistic pathway of N-Carboxyglycine disodium salt synthesis and pH-dependent stability.

Synthesis Pathways

There are two primary pathways for synthesizing N-carboxyglycine disodium salt, each serving different scale and purity requirements.

Pathway A: Aqueous Gaseous Carbonation (High-Purity Route)

This pathway involves sparging purified CO₂ gas into a chilled, highly alkaline solution of sodium glycinate. It is the gold standard for pharmaceutical-grade synthesis because it minimizes the formation of inorganic carbonate impurities that plague solid-state methods. The product is recovered via anti-solvent precipitation.

Pathway B: Solid-State/Slurry Carbonation (Industrial Scale)

For bulk industrial applications (e.g., water treatment), glycine is reacted directly with (Na₂CO₃) in a minimal-moisture slurry[1]. While highly scalable and cost-effective, this method typically yields lower purity (~95%) due to unreacted carbonate species and requires extensive recrystallization for sensitive applications.

Experimental Protocol: High-Purity Aqueous Carbonation

The following protocol outlines a self-validating workflow for Pathway A, designed to yield >99% pure N-carboxyglycine disodium salt.

Workflow Step1 1. Dissolution Dissolve Glycine in 2M NaOH Step2 2. Temperature Control Chill reactor to 0-5 °C Step1->Step2 Step3 3. Carbonation Bubble CO2 at 1.5 atm Step2->Step3 Step4 4. pH Maintenance Add NaOH to keep pH 10-10.5 Step3->Step4 Step4->Step3 IPC Loop Step5 5. Precipitation Add cold absolute ethanol Step4->Step5 Step6 6. Recovery Vacuum filtration & Lyophilization Step5->Step6

Step-by-step experimental workflow for high-purity aqueous carbonation and recovery.

Step-by-Step Methodology:
  • Reagent Preparation & Dissolution: Dissolve 1.0 molar equivalent (eq) of high-purity glycine in a 2.1 eq solution of 2M NaOH.

    • Causality: The overall stoichiometry requires 2.0 eq of NaOH (one to deprotonate glycine, one to neutralize the carbamic acid proton). The 0.1 eq excess ensures the pH remains strictly >10.5 even as CO₂ dissolves, buffering the system against localized acidic shifts.

  • Thermal Regulation: Transfer the solution to a jacketed reactor and chill to 0–5 °C.

    • Causality: Carbamate formation is thermodynamically exothermic. Lowering the temperature increases the solubility of CO₂ in the aqueous phase and kinetically freezes the hydrolysis pathway of the carbamate product.

  • Controlled Carbonation: Sparge CO₂ gas (99.9% purity) into the solution at a controlled rate (e.g., 1.5 atm pressure) while maintaining vigorous mechanical stirring (400 RPM). Monitor the reaction via an in-line pH probe.

  • In-Process Control (IPC) - pH Maintenance: As CO₂ is consumed, the pH will gradually decrease. Titrate continuously with 5M NaOH to maintain a strict pH range of 10.0–10.5.

    • Self-Validation: The reaction is considered complete when CO₂ absorption ceases and the pH stabilizes naturally without further NaOH addition.

  • Anti-Solvent Precipitation: Slowly add 3 volumes of cold absolute ethanol (-20 °C) to the reactor under continuous stirring.

    • Causality: N-carboxyglycine disodium salt is highly insoluble in ethanol, whereas unreacted sodium glycinate and trace NaOH remain soluble in the hydroalcoholic mother liquor. This differential solubility drives the high-purity crystallization.

  • Recovery & Drying: Isolate the white crystalline precipitate via vacuum filtration under a nitrogen blanket (to prevent atmospheric moisture absorption). Wash the filter cake twice with cold absolute ethanol. Dry the product via lyophilization (freeze-drying) for 24 hours to yield the anhydrous disodium salt.

Downstream Processing & Quality Control

N-carboxyglycine disodium salt is highly hygroscopic. Post-lyophilization, it must be immediately sealed in airtight, moisture-proof containers (e.g., argon-purged foil pouches)[1]. Exposure to ambient humidity will lead to water absorption, localized pH shifts, and subsequent decarboxylation.

Table 1: Quantitative Data & Quality Control Metrics
ParameterTarget SpecificationAnalytical MethodCausality / Significance
Yield > 85%GravimetricOptimized by low-temp anti-solvent precipitation.
Purity ≥ 99.0%HPLC (ELSD/CAD)Ensures absence of unreacted glycine.
Moisture Content < 1.0%Karl Fischer TitrationPrevents solid-state hydrolytic degradation.
pH (1% aq. solution) 9.5 – 10.5PotentiometryValidates the integrity of the disodium salt form[1].
Inorganic Carbonates < 0.5%Ion ChromatographyConfirms efficient CO₂ conversion without side-reactions.

Conclusion

The synthesis of high-purity N-carboxyglycine disodium salt is a delicate balance of thermodynamic control and pH management. By utilizing the aqueous gaseous carbonation pathway and leveraging anti-solvent crystallization, researchers can reliably produce pharmaceutical-grade material. The rigorous adherence to low temperatures and high alkalinity ensures the structural integrity of the carbamate, preventing the spontaneous decarboxylation that plagues less optimized protocols.

References

  • Title: N-CARBOXYGLYCINE DISODIUM SALT - Introduction Source: ChemBK URL: [Link] Citation Index: [1]

  • Title: Absorption of Carbon Dioxide into Aqueous Solution of Sodium Glycinate Source: ResearchGate URL: [Link] Citation Index: [4]

  • Title: Amino Acids as Carbon Capture Solvents: Chemical Kinetics and Mechanism of the Glycine + CO₂ Reaction Source: ACS Publications URL: [Link] Citation Index: [3]

Sources

Foundational

An In-depth Technical Guide on the Stability and Degradation Pathways of N-Carboxyglycine Disodium Salt at Room Temperature

For Researchers, Scientists, and Drug Development Professionals Foreword N-Carboxyglycine, often encountered as its disodium salt, represents a class of activated amino acid derivatives that are pivotal in various bioche...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-Carboxyglycine, often encountered as its disodium salt, represents a class of activated amino acid derivatives that are pivotal in various biochemical and pharmaceutical applications. Their inherent reactivity, a desirable trait for synthetic processes, also renders them susceptible to degradation, particularly under ambient conditions. A thorough understanding of the degradation pathways of N-Carboxyglycine disodium salt at room temperature is paramount for ensuring the stability, efficacy, and safety of formulations and products in which it is a constituent. This guide, designed for the discerning scientific professional, delineates the core principles governing the stability of N-Carboxyglycine disodium salt, elucidates its primary degradation pathways, and provides robust analytical methodologies for its characterization.

Introduction to N-Carboxyglycine and its Significance

N-Carboxyglycine belongs to the family of N-carboxyanhydrides (NCAs), which are cyclic anhydrides of N-protected amino acids. These compounds are highly valued in peptide synthesis and the creation of polypeptide-based materials due to their high reactivity, which allows for clean and efficient polymerization reactions with the primary byproduct being carbon dioxide.[1] The disodium salt form enhances the solubility and handling of this otherwise moisture-sensitive compound. However, this increased hygroscopicity can also accelerate degradation.

The stability of N-Carboxyglycine disodium salt is a critical parameter in drug development and manufacturing. Degradation can lead to a loss of potency, the formation of impurities with potential toxicity, and alterations in the physicochemical properties of the final product. Therefore, a comprehensive understanding of its degradation kinetics and mechanisms is not merely an academic exercise but a prerequisite for robust formulation development and quality control.

Primary Degradation Pathways at Room Temperature

At room temperature, the degradation of N-Carboxyglycine disodium salt is primarily driven by two key pathways: hydrolysis and decarboxylation. These pathways can occur independently or concurrently, influenced by factors such as moisture, pH, and the presence of nucleophiles.

Hydrolysis: The Predominant Pathway

The most significant degradation route for N-Carboxyglycine disodium salt at room temperature is hydrolysis. The cyclic anhydride ring is highly susceptible to nucleophilic attack by water.[2]

Mechanism: The hydrolysis mechanism involves the nucleophilic addition of a water molecule to one of the carbonyl carbons of the anhydride ring. This is followed by ring-opening to yield the unstable N-carboxyamic acid intermediate, which readily decomposes to glycine and carbon dioxide.

Hydrolysis

The rate of hydrolysis is significantly influenced by the ambient humidity and the pH of the environment. In aqueous solutions, the degradation is rapid. Even in the solid state, exposure to atmospheric moisture can initiate and propagate hydrolysis.[1]

Decarboxylation: A Secondary Pathway

Decarboxylation, the loss of carbon dioxide, is another key degradation pathway. While it is an integral part of the final step of hydrolysis, decarboxylation can also be initiated by other mechanisms, particularly in the presence of certain catalysts or under specific pH conditions.[3][4]

Mechanism: Direct decarboxylation of the N-carboxyglycine moiety can be influenced by factors that destabilize the carboxyl group. In some biological systems, glycine decarboxylation is an enzymatic process, but at room temperature in a non-enzymatic setting, it is generally a slower process compared to hydrolysis.[4] However, the presence of trace metals or other impurities can potentially catalyze this reaction.

Decarboxylation

It is important to note that the primary product of non-hydrolytic decarboxylation would be different from the parent amino acid. Theoretical considerations suggest the formation of methylamine and carbon dioxide.[5]

Factors Influencing Degradation

The stability of N-Carboxyglycine disodium salt is not intrinsic but is highly dependent on its immediate environment.

Factor Effect on Degradation Mechanism of Action
Moisture/Humidity HighAccelerates hydrolysis by providing the primary nucleophile (water).[1][2]
pH High (alkaline) and Low (acidic)Catalyzes hydrolysis. Alkaline conditions promote nucleophilic attack, while acidic conditions can protonate the carbonyl oxygen, increasing its electrophilicity.[6]
Temperature HighIncreases the rate of both hydrolysis and decarboxylation by providing the necessary activation energy.[7]
Presence of Nucleophiles HighOther nucleophiles besides water (e.g., amines, alcohols) can also attack the anhydride ring, leading to different degradation products.
Light ModeratePhotochemical degradation can occur, potentially leading to radical-mediated decarboxylation.[8]

Experimental Protocols for Stability Assessment

A robust assessment of the stability of N-Carboxyglycine disodium salt requires well-designed experimental protocols. The following outlines a comprehensive approach.

Forced Degradation Studies

Forced degradation (or stress testing) is essential to identify potential degradation products and pathways.

Protocol:

  • Sample Preparation: Prepare solutions of N-Carboxyglycine disodium salt in various media:

    • 0.1 M HCl (acidic hydrolysis)

    • 0.1 M NaOH (alkaline hydrolysis)

    • Water (neutral hydrolysis)

    • 3% H₂O₂ (oxidative degradation)

  • Stress Conditions:

    • Thermal Stress: Incubate solid and solution samples at elevated temperatures (e.g., 40°C, 60°C) for a defined period.

    • Photostability: Expose solid and solution samples to light (ICH Q1B guidelines) in a photostability chamber.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) for analysis.

  • Analysis: Analyze the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Forced_Degradation_Workflow

Stability-Indicating HPLC Method

A validated, stability-indicating HPLC method is crucial for accurately quantifying the parent compound and its degradation products.

Method Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The ability of the method to separate the parent peak from all degradation product peaks must be demonstrated.[9]

Characterization of Degradation Products

Identifying the structures of the degradation products is essential for a complete understanding of the degradation pathways.

Analytical Techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information and fragmentation patterns of the degradation products, which are crucial for structural elucidation.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information of isolated degradation products.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products after appropriate derivatization.[11][12]

Conclusion and Recommendations

The degradation of N-Carboxyglycine disodium salt at room temperature is a multifaceted process dominated by hydrolysis, with decarboxylation as a secondary pathway. The stability of this compound is critically dependent on environmental factors, particularly moisture. For researchers, scientists, and drug development professionals, the following recommendations are crucial:

  • Storage: Store N-Carboxyglycine disodium salt in a tightly sealed container under inert gas (e.g., nitrogen or argon) at refrigerated or frozen temperatures to minimize degradation.[1]

  • Handling: Minimize exposure to atmospheric moisture during handling. Use of a glove box or a dry environment is recommended.

  • Formulation: For liquid formulations, careful consideration of pH and the exclusion of water are critical. Non-aqueous solvents may be necessary.

  • Analytical Monitoring: Employ a validated stability-indicating analytical method to monitor the purity of N-Carboxyglycine disodium salt and to detect the formation of degradation products over time.

By adhering to these principles and employing the methodologies outlined in this guide, the integrity of N-Carboxyglycine disodium salt can be maintained, ensuring its effective and safe application in scientific and pharmaceutical endeavors.

References

  • Wikipedia. Amino acid N-carboxyanhydride. Available from: [Link]

  • Duplex formation directs chemoselective 2′,3′-aminoacylation of RNA. ResearchGate. Available from: [Link]

  • Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. PMC. Available from: [Link]

  • α-Amino acid N-Carboxy Anhydrides in pharmaceutical innovations. PMC Isochem. Available from: [Link]

  • Synthesis of polypeptides via bioinspired polymerization of in situ purified N-carboxyanhydrides. PNAS. Available from: [Link]

  • Glycine Decarboxylation: The Free Radical Mechanism. R Discovery. Available from: [Link]

  • Glycine decarboxylase is an unusual amino acid decarboxylase involved in tumorigenesis. National Center for Biotechnology Information. Available from: [Link]

  • Current Developments in Analytical Methods for Advanced Glycation End Products in Foods. MDPI. Available from: [Link]

  • Degradation of the Amadori Compound N-(1-Deoxy-D-fructos-1-yl)glycine in Aqueous Model. ACS Publications. Available from: [Link]

  • Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS) Elimination. MDPI. Available from: [Link]

  • Identification of N epsilon-Carboxymethyllysine as a Degradation Product of Fructoselysine in Glycated Protein. Scholar Commons. Available from: [Link]

  • Characterizing degradation products of peptides containing N‐terminal Cys residues by (off‐line high‐performance liquid chromatography)/matrix‐assisted laser desorption/ionization quadrupole time‐of‐flight measurements. PMC. Available from: [Link]

  • Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PMC. Available from: [Link]

  • Mechanism of Decarboxylation of Glycine and Glycolate by Isolated Soybean Cells. SciSpace. Available from: [Link]

  • Identification of N epsilon-carboxymethyllysine as a degradation product of fructoselysine in glycated protein. PubMed. Available from: [Link]

  • A Systematic Investigation of Proteoforms with N-Terminal Glycine and Their Dynamics Reveals Its Impacts on Protein Stability. PMC. Available from: [Link]

  • Decarboxylation of glycine on icy grain surfaces: a first-principle investigation. Oxford Academic. Available from: [Link]

  • Decomposition of N-chloroglycine in alkaline aqueous solution: kinetics and mechanism. PubMed. Available from: [Link]

  • Stability of Nε-Carboxymethyllysine and Nε-Carboxyethyllysine in Canine Urine Under Extended Room Temperature Storage. MDPI. Available from: [Link]

  • A Systematic Investigation of Proteoforms with N-Terminal Glycine and Their Dynamics Reveals Its Impacts on Protein Stability. PubMed. Available from: [Link]

  • Critical survey of stability constants of complexes of glycine. ResearchGate. Available from: [Link]

  • (PDF) N ϵ -(carboxymethyl)lysine: A Review on Analytical Methods, Formation, and Occurrence in Processed Food, and Health Impact. ResearchGate. Available from: [Link]

  • Impact of C- and N-terminal protection on the stability, metal chelation and antimicrobial properties of calcitermin. PMC. Available from: [Link]

  • Anaerobic Hydroxyproline Degradation Involving C–N Cleavage by a Glycyl Radical Enzyme. Zhao Group @ UIUC - University of Illinois. Available from: [Link]

  • Formation and Inhibition of Nε-(Carboxymethyl)lysine in Saccharide-Lysine Model Systems during Microwave Heating. PMC. Available from: [Link]

  • (PDF) Formation and Inhibition of N-(Carboxymethyl)lysine in Saccharide-Lysine Model Systems during Microwave Heating. ResearchGate. Available from: [Link]

  • Formation of protein-bound Nε-carboxymethyllysine and Nε-carboxyethyllysine in ground pork during commercial sterilization as. Washington State University. Available from: [Link]

Sources

Exploratory

Isoelectric Point and Zwitterionic Behavior of N-Carboxyglycine Derivatives: A Mechanistic Guide

Executive Summary The parent compound N-carboxyglycine (carbamoylglycine) is thermodynamically unstable in its free acid form, rapidly undergoing decarboxylation to yield glycine. Consequently, applied chemical research...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The parent compound N-carboxyglycine (carbamoylglycine) is thermodynamically unstable in its free acid form, rapidly undergoing decarboxylation to yield glycine. Consequently, applied chemical research and drug development focus entirely on its stable, highly functional derivatives. These derivatives—ranging from small-molecule chelators like N-carboxymethylglycine (Iminodiacetic acid, IDA) to macromolecular precursors like N-substituted N-carboxyanhydrides (NCAs)—exhibit profound zwitterionic behavior.

Understanding the isoelectric point (pI) and the dielectric-dependent zwitterionic equilibria of these molecules is not merely an academic exercise; it is the fundamental basis for designing heavy-metal chelating resins, physiological buffers, and quasi-living polymerization systems for synthetic polypeptoids[1]. This whitepaper deconstructs the thermodynamic causality behind these zwitterionic states and provides self-validating experimental protocols for their application.

Zwitterionic Equilibria and Isoelectric Dynamics

Small-Molecule Chelators: Iminodiacetic Acid (IDA)

N-carboxymethylglycine (IDA) is a classic tridentate chelating agent. In aqueous solution, its speciation is governed by three distinct acid dissociation constants. The thermodynamic stability of its zwitterionic form dictates its metal-binding affinity.

The free monomeric acid exhibits pKa values of approximately 1.7 (first carboxyl), 2.3 (second carboxyl), and 10.3 (secondary ammonium)[2]. The isoelectric point (pI), where the molecule carries a net-zero charge, is calculated from the two pKa values flanking the zwitterion:

pI=2pKa1​+pKa2​​≈2.0

Causality in Matrix Grafting: When IDA is grafted onto a polymeric matrix (e.g., cellulose or loofah sponges) for wastewater remediation, its pI shifts significantly. The covalent attachment typically consumes one of the carboxyl groups or alters the electron-withdrawing environment of the amine, shifting the pI to a more neutral value (e.g., pI ~ 5.06)[3]. Application Insight: This shift is critical for process engineering. At a solution pH below 5.06, the grafted IDA surface presents a net positive charge. The resulting electrostatic repulsion completely inhibits the adsorption of heavy metal cations like Pb²⁺ and Zn²⁺[3]. Optimal chelation only occurs when the pH exceeds the pI, deprotonating the matrix into an anionic, metal-receptive state.

Physiological Buffers: ADA

N-(2-acetamido)iminodiacetic acid (ADA) is a highly specialized N-carboxyglycine derivative utilized as a Good's buffer. By converting one carboxyl arm into an acetamido group, the zwitterionic equilibrium is tuned to a pKa of 6.6[4]. This structural modification ensures that the maximum buffering capacity aligns perfectly with physiological pH ranges (6.0–7.2), making it indispensable for protein-free cell culture media and isoelectric focusing applications[4][5].

G A Cationic Form pH < 1.7 B Zwitterionic Form (pI) pH ~ 2.0 A->B -H⁺ (pKa₁ ~1.7) C Mono-anionic Form pH 2.3 - 10.3 B->C -H⁺ (pKa₂ ~2.3) D Di-anionic Form pH > 10.3 C->D -H⁺ (pKa₃ ~10.3)

Caption: Zwitterionic equilibrium of N-carboxymethylglycine (IDA) across pH.

Macromolecular Precursors: Zwitterionic Ring-Opening Polymerization (ZROP)

In polymer chemistry, N-substituted N-carboxyanhydrides (R-NCAs) derived from glycine are polymerized to create polypeptoids—synthetic peptidomimetics lacking main-chain chirality and hydrogen bonding, which grants them superior proteolytic stability[6].

The Zwitterionic Propagating Intermediate

The polymerization of R-NCAs (e.g., N-butyl glycine NCA) can be initiated by organic nucleophiles such as N-Heterocyclic Carbenes (NHCs) or amidines like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[6][7].

The mechanism relies on the formation of a zwitterionic propagating intermediate . Upon nucleophilic attack by the initiator, the NCA ring opens, generating a species with a positively charged initiator terminus and a negatively charged propagating chain end (carbamate/amide)[7].

The Dielectric Constant Imperative

Application Insight: The success of ZROP is entirely dependent on the dielectric constant of the solvent.

  • Low Dielectric Solvents (THF, Toluene): The two oppositely charged chain ends remain in close contact due to strong Coulombic interactions, forming a "tight ion pair"[7][8]. This spatial restriction drastically reduces the basicity and nucleophilicity of the anionic end, suppressing side reactions like transamidation. The result is a quasi-living polymerization that yields highly controlled, cyclic polypeptoids via end-to-end cyclization[8][9].

  • High Dielectric Solvents (DMF, DMSO): The zwitterionic ends fully dissociate. The unshielded anionic propagating end becomes highly reactive, triggering rampant chain-transfer and transamidation side reactions, completely destroying molecular weight control[8].

ZROP Init Initiator (NHC/DBU) Zwit Zwitterionic Intermediate (Tight Ion Pair) Init->Zwit Nucleophilic Attack Monomer N-Substituted NCA Monomer->Zwit Ring Opening Prop Chain Propagation (Low Dielectric Solvent) Zwit->Prop Monomer Addition Cyclic Cyclic Polypeptoid (End-to-End Cyclization) Prop->Cyclic Intramolecular Transfer

Caption: Mechanism of ZROP for N-substituted N-carboxyanhydrides.

Quantitative Data Summary

DerivativePrimary ApplicationpKa ValuesIsoelectric Point (pI)Zwitterionic State Characteristics
N-Carboxymethylglycine (Free) Heavy metal chelation1.7, 2.3, 10.3~2.0Stable monomeric zwitterion in acidic media[2].
IDA-Grafted Matrix Wastewater remediation~3.81 (Apparent)~5.06Net positive below pI; repels cations[3].
ADA Buffer Cell culture / IEF6.6N/A (Buffer pH ~6.6)Highly soluble (160 mg/mL in 1M NaOH)[4][5].
N-Butyl Glycine NCA Polypeptoid SynthesisN/A (Monomer)N/AForms tight ion pair intermediate in THF[7][8].

Experimental Protocols

Protocol 1: Determination of the Point of Zero Charge (pHpzc) for IDA-Functionalized Matrices

This self-validating protocol uses the potentiometric drift method to determine the operational pI of grafted N-carboxyglycine derivatives.

  • Preparation of Background Electrolyte: Prepare a 0.1 M NaCl solution. Causality: A high-concentration background electrolyte swamps out ionic strength variations released by the matrix, ensuring changes in pH are strictly due to surface protonation/deprotonation.

  • pH Adjustment: Divide the NaCl solution into 6 separate 50 mL aliquots. Adjust the initial pH ( pHi​ ) of each aliquot to range from 2.0 to 8.0 using 0.1 M HCl or 0.1 M NaOH.

  • Equilibration: Add exactly 50.0 mg of the IDA-grafted matrix to each flask. Seal and agitate on an orbital shaker at 150 rpm for 48 hours at 25°C to ensure complete thermodynamic equilibrium.

  • Measurement & Validation: Measure the final pH ( pHf​ ) of each solution. Plot ΔpH ( pHf​−pHi​ ) against pHi​ . The point where the curve intersects the X-axis ( ΔpH=0 ) is the isoelectric point (pHpzc)[3].

  • Self-Validation: Run a blank control (no matrix) alongside the samples. The blank ΔpH must remain zero; any drift indicates atmospheric CO₂ contamination or uncalibrated probes.

Protocol 2: NHC-Mediated ZROP of N-Butyl N-Carboxyanhydride

This protocol details the synthesis of cyclic poly(N-butyl glycine) via a zwitterionic intermediate.

  • Environmental Control: All operations must be performed inside an argon-filled glovebox (H₂O < 1 ppm, O₂ < 1 ppm). Causality: Trace water acts as a potent nucleophile, initiating conventional linear step-growth polymerization and destroying the zwitterionic mechanism.

  • Initiation: Dissolve N-butyl NCA (1.0 mmol) in 4.0 mL of anhydrous THF (low dielectric solvent). Rapidly inject a solution of N-heterocyclic carbene (NHC) initiator (0.02 mmol) in 1.0 mL THF[7].

  • Propagation: Stir the reaction at room temperature. Monitor the conversion by taking 50 µL aliquots for FTIR analysis. The reaction is complete when the characteristic NCA anhydride stretching bands at 1790 cm⁻¹ and 1850 cm⁻¹ completely disappear.

  • Termination/Cleavage: To isolate the pure cyclic polypeptoid (c-PNBG) free of the NHC initiator, treat the living zwitterionic polymer solution with an excess of NaN(TMS)₂[8].

  • Purification: Precipitate the polymer in cold diethyl ether, centrifuge, and dry under vacuum. Validate the cyclic architecture using MALDI-TOF Mass Spectrometry (absence of linear end-group masses)[8][9].

Sources

Protocols & Analytical Methods

Method

Standard Protocol for Preparing N-Carboxyglycine Disodium Salt Buffer Solutions

Application Note & Technical Guide Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction & Mechanistic Overview N-Carboxyglycine disodium salt ( C3​H3​NNa2​O4​ ), frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Technical Guide Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction & Mechanistic Overview

N-Carboxyglycine disodium salt ( C3​H3​NNa2​O4​ ), frequently referred to as mono-sodium glycine carbonate or disodium carbamoylglycinate, is a highly specialized buffering agent critical for maintaining strictly alkaline environments (pH 9.5–10.5)[1]. As a Senior Application Scientist, I frequently transition laboratory workflows away from traditional borate or simple carbonate buffers to N-carboxyglycine systems.

The causality behind this shift is rooted in chemical stability and assay compatibility. Borate buffers, while effective at pH 10, pose significant toxicity risks and exhibit poor solubility at lower temperatures (0–2 °C), which severely limits their utility in continuous flow peptide synthesis[2]. Conversely, simple carbonate buffers lack the zwitterionic stabilization provided by the amino acid moiety. N-carboxyglycine acts as a dual-action acid-base balancer[1], making it the gold standard for quenching fluorogenic enzyme assays (such as β -glucuronidase screening)[3] and stabilizing N-carboxyanhydride (NCA) polymerization[2].

Physicochemical Properties

To ensure reproducible buffer preparation, it is critical to verify the specifications of your raw materials. Below is the standardized quantitative data for N-Carboxyglycine disodium salt[4][5].

PropertyValue / Specification
Chemical Name N-Carboxyglycine disodium salt
Common Synonyms Disodium glycine carbonate, Mono-sodium glycine carbonate
CAS Registry Number 35783-03-0
Molecular Formula C3​H3​NNa2​O4​
Molecular Weight 163.04 g/mol
Effective Buffering Range pH 9.0 – 10.5
Primary Applications Enzyme assay quenching, NCA continuous flow synthesis, pH regulation

Mechanistic Pathway Visualization

The following diagram illustrates the functional pathways of the N-Carboxyglycine buffer system in high-throughput biochemical applications.

G A Glycine + Sodium Carbonate (Precursors) B N-Carboxyglycine Disodium Salt (Buffer System, pH 9.5 - 10.5) A->B Alkaline Synthesis C Enzyme Quenching (e.g., β-glucuronidase) B->C E NCA Peptide Synthesis (Continuous Flow) B->E D Deprotonation of 4-MU (Maximized Fluorescence) C->D Rapid pH Shift to 10.0 F Maintains pH 10.2 (Prevents Hydrolysis) E->F Acid-Base Balance

Mechanistic pathway of N-Carboxyglycine disodium buffer in high-pH biochemical applications.

Experimental Protocols

Protocol A: Preparation of 0.5 M N-Carboxyglycine Disodium Buffer (pH 10.0)

Note: A 0.5 M concentration provides the high ionic strength necessary to instantly override the buffering capacity of acidic assay matrices.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 81.52 g of N-Carboxyglycine disodium salt (CAS 35783-03-0)[4].

    • Causality: Using the pre-synthesized disodium salt rather than mixing glycine and sodium carbonate in situ prevents batch-to-batch molarity variations and ensures a precise 1:1 stoichiometric ratio.

  • Initial Dissolution: Transfer the salt to a 1 L glass beaker and add 800 mL of ultrapure water (18.2 MΩ·cm). Stir magnetically until completely dissolved.

    • Causality: Reserving 200 mL of volume prevents overshooting the final 1 L mark during the pH adjustment phase.

  • pH Adjustment: Insert a calibrated pH probe. The unadjusted solution will be highly alkaline (pH > 10.5). Slowly titrate with 1 M HCl until the pH reaches exactly 10.0 at 25 °C.

    • Causality: HCl is used to lower the pH because introducing additional carbonate or borate acids would alter the ionic composition and potentially introduce competing buffer systems.

  • Volume Adjustment & Sterilization: Transfer the solution to a 1 L volumetric flask and bring to volume with ultrapure water. Filter the solution through a 0.22 µm PES membrane into a sterile bottle.

    • Causality: Because the buffer contains an amino acid derivative, it can act as a carbon/nitrogen source for microbial growth. Sterile filtration ensures long-term shelf stability at room temperature.

Protocol B: Application in Fluorogenic Enzyme Assay Quenching

This protocol details the use of the buffer to terminate β -glucuronidase assays utilizing 4-methylumbelliferyl- β -D-glucuronide (MUG)[3][6].

Step-by-Step Methodology:

  • Reaction Phase: Conduct the enzyme incubation in a 0.1 M Sodium Acetate buffer at pH 4.5.

  • Quenching: To stop the reaction, add 3 volumes of the 0.5 M N-Carboxyglycine buffer (pH 10.0) to 1 volume of the assay mixture (e.g., add 150 µL buffer to 50 µL assay mix).

    • Causality: The cleavage product, 4-methylumbelliferone (4-MU), has a pKa of ~7.8. At the assay pH of 4.5, it is protonated and weakly fluorescent. The rapid introduction of the N-carboxyglycine buffer snaps the pH to 10.0, instantly denaturing the enzyme to stop the reaction while simultaneously deprotonating the 4-MU hydroxyl group, thereby maximizing its fluorescent quantum yield[3][6].

  • Detection: Read the microplate at Excitation 360 nm / Emission 445 nm.

Trustworthiness: Self-Validating Quality Control (QC) System

A robust protocol must be self-validating. To ensure the prepared buffer will perform flawlessly in high-throughput environments without destroying precious samples, you must execute a Mock Quench Challenge prior to assay integration.

The QC Workflow:

  • Pipette 1.0 mL of your target acidic reaction matrix (e.g., 0.1 M Sodium Acetate, pH 4.5) into a test tube.

  • Add 3.0 mL of your newly prepared 0.5 M N-Carboxyglycine buffer.

  • Vortex briefly and measure the final pH.

  • Validation Criteria: The final pH must read 10.0 ± 0.1 .

    • Diagnostic Insight: If the pH falls below 9.9, the buffering capacity is insufficient. This indicates either that the N-Carboxyglycine salt has degraded (often due to atmospheric moisture absorption) or an error occurred during molarity calculations. Do not proceed with the assay until a new batch passes this self-validation step.

Comprehensive References

  • ChemBK. (2024). N-CARBOXYGLYCINE DISODIUM SALT - Introduction & Properties. Retrieved from [Link]

  • ChemWhat. N-CARBOXYGLYCINE DISODIUM SALT CAS#: 35783-03-0. Retrieved from[Link]

  • Organic Process Research & Development (ACS). (2017). Highly Productive Continuous Flow Synthesis of Di- and Tripeptides in Water. Retrieved from[Link]

  • Google Patents (CA2383100A1). Aspartic and malic acid inhibition of beta-glucuronidase. Retrieved from

  • PubMed Central (PMC). Mucopolysaccharidoses diagnosis in the era of enzyme replacement therapy in Egypt. Retrieved from[Link]

Sources

Application

Application Note: Advanced Utilization of N-Carboxyglycine Disodium Salt in Solid-Phase Peptide Synthesis

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Methodology Focus: In Situ NCA Generation, Traceless Deprotection, and Green SPPS Workflows Executive Summary & Rationale Synthetic polyp...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Methodology Focus: In Situ NCA Generation, Traceless Deprotection, and Green SPPS Workflows

Executive Summary & Rationale

Synthetic polypeptides and precise peptide sequences are traditionally synthesized via Solid-Phase Peptide Synthesis (SPPS) or the ring-opening polymerization of N-carboxyanhydrides (NCAs)[1]. While NCAs offer exceptionally rapid coupling kinetics and superior atom economy—releasing only carbon dioxide ( CO2​ ) as a byproduct[2]—their inherent instability and propensity for premature moisture-driven polymerization complicate long-term storage and handling[3].

To bridge the gap between the high reactivity of NCAs and the stability required for routine SPPS, N-Carboxyglycine disodium salt (CAS 35783-03-0) serves as a paradigm-shifting reagent. As a highly stable, non-hygroscopic solid[4], this salt acts as a dormant precursor. When activated in situ, it cyclizes to form Gly-NCA (Leuchs' anhydride) directly in the presence of the resin. This strategy eliminates the need for massive, atom-inefficient protecting groups (like Fmoc or Boc), avoids toxic deprotection reagents (like piperidine), and establishes a self-validating kinetic indicator through stoichiometric CO2​ evolution.

Mechanistic Principles & Causality

The Kinetic Advantage of In Situ Cyclization

Historically, the isolation of N-carboxyglycine anhydride was required for stepwise oligopeptide synthesis[3]. However, isolated NCAs are highly electrophilic and prone to homopolymerization. By utilizing N-Carboxyglycine disodium salt, the NCA is generated in situ via a mild dehydrating agent.

Causality of the Reaction Pathway:

  • Activation: The disodium salt is neutralized and dehydrated, transiently forming the 5-membered Gly-NCA ring.

  • Aminolysis (Coupling): Because the steady-state concentration of NCA is kept low relative to the excess of resin-bound primary amines, the kinetic pathway heavily favors cross-coupling over homopolymerization. The resin-bound amine attacks the highly electrophilic C−α carbonyl of the NCA, opening the ring to form an N-carbamate intermediate.

  • Traceless Deprotection: The resulting N-carbamate is stable under basic/neutral conditions but highly unstable under mild acidic conditions. A slight pH drop triggers spontaneous decarboxylation. The protecting group ( CO2​ ) literally evaporates, leaving a pristine free amine ready for the next cycle.

Mechanism A N-Carboxyglycine Disodium Salt B Gly-NCA (Active Species) A->B Dehydration (-H2O, -2Na+) C Resin-Bound N-Carbamate B->C + Resin-NH2 (Aminolysis) D Elongated Peptide C->D Mild Acid (-CO2 Gas)

Figure 1: Mechanistic pathway from stable disodium salt precursor to traceless deprotection.

Comparative Quantitative Data

The implementation of N-Carboxyglycine disodium salt fundamentally alters the efficiency metrics of glycine incorporation. Table 1 summarizes the quantitative and operational advantages over traditional Fmoc-chemistry and pre-formed NCAs.

Table 1: Comparative Metrics of Glycine Coupling Strategies in SPPS

MetricFmoc-Gly-OHIsolated Gly-NCAN-Carboxyglycine Disodium Salt
Precursor Stability Excellent (Years at RT)Poor (Days at -20°C)Excellent (Years at RT)
Atom Economy (Waste) Low (222 Da Fmoc discarded)High (44 Da CO2​ discarded)High (44 Da CO2​
  • 46 Da Na discarded)
Activation Requirement Exogenous (e.g., HATU/DIC)None (Pre-activated)In situ dehydration
Deprotection Reagent 20% Piperidine (Toxic/Basic)Spontaneous / Mild AcidMild Acid (e.g., 0.1% TFA)
Process Validation Destructive (Kaiser Test)Destructive (Kaiser Test)Non-destructive ( CO2​ Evolution)

Experimental Protocol: In Situ Generation & Coupling

The following protocol details the stepwise methodology for incorporating glycine into a growing peptide chain using N-Carboxyglycine disodium salt.

Phase 1: Resin Preparation
  • Weigh 1.0 g of Rink Amide AM resin (loading 0.5 mmol/g) into a fritted SPPS reaction vessel.

  • Swell the resin in anhydrous N,N-dimethylformamide (DMF) for 30 minutes under gentle nitrogen bubbling.

  • Drain the solvent completely.

Phase 2: In Situ NCA Generation & Aminolysis

Expert Insight: The reaction must be kept strictly anhydrous during the activation phase to prevent the premature hydrolysis of the transiently formed NCA.

  • Prepare a suspension of N-Carboxyglycine disodium salt (2.5 mmol, 5 eq) in 5 mL of a DMF/DCM (1:1 v/v) matrix.

  • Add the suspension directly to the swelled resin.

  • Chill the reaction vessel to 0°C. Slowly add a mild dehydrating activator (e.g., N,N'-Diisopropylcarbodiimide [DIC], 2.5 mmol).

  • Allow the reaction to warm to room temperature and agitate for 20 minutes. The localized dehydration converts the salt into Gly-NCA, which immediately undergoes aminolysis with the resin-bound amine to form the N-carbamate intermediate.

  • Drain the coupling solution and wash the resin with DMF (3 × 5 mL).

Phase 3: Traceless Deprotection & Self-Validation
  • Add 5 mL of a mild acidic cleavage solution (0.1% Trifluoroacetic acid [TFA] in DCM) to the vessel.

  • Self-Validating Observation: Monitor the reaction mixture. The mild acid protonates the carbamate, triggering rapid decarboxylation. The evolution of CO2​ gas (effervescence) serves as a direct, real-time kinetic indicator of deprotection.

  • Agitate until effervescence completely ceases (typically 5–10 minutes). Note: If no bubbles form, the preceding coupling step failed.

  • Wash the resin thoroughly with DMF (5 × 5 mL) and 1% N,N-Diisopropylethylamine (DIPEA) in DMF (2 × 5 mL) to neutralize the resin bed for the next coupling cycle.

SPPS_Workflow S1 Step 1: Resin Swelling DMF Matrix S2 S2 S1->S2 S3 S3 S2->S3 S4 S4 S3->S4 S5 Step 5: Verification Effervescence Ceases S4->S5 S5->S2 Next Amino Acid Cycle

Figure 2: Step-by-step SPPS workflow utilizing N-Carboxyglycine disodium salt.

Troubleshooting & The Self-Validating System

A hallmark of highly optimized chemical processes is their ability to self-report success or failure. In standard SPPS, verifying deprotection requires a colorimetric Kaiser test (ninhydrin), which consumes valuable resin and interrupts automation.

By utilizing N-Carboxyglycine disodium salt, the deprotection step is inherently linked to a physical phase change (gas evolution). Because stoichiometry dictates that 1 mole of successful coupling yields exactly 1 mole of carbamate, the subsequent acidification must yield exactly 1 mole of CO2​ .

  • Issue: No Effervescence Observed during Step 4.

    • Causality: The in situ cyclization in Step 2 failed (likely due to wet solvents hydrolyzing the NCA), or the primary amine on the resin was sterically hindered.

    • Resolution: Ensure strictly anhydrous DMF/DCM is used during activation. Repeat the coupling cycle before proceeding to acid deprotection.

  • Issue: Incomplete Peptide Elongation (Truncation).

    • Causality: Premature decarboxylation during the coupling phase due to localized acidic microenvironments on the resin.

    • Resolution: Ensure the resin is thoroughly washed with a mild base (e.g., 1% DIPEA) prior to the addition of the disodium salt to maintain the stability of the N-carbamate intermediate until intentional deprotection is desired.

Sources

Method

Application Note: Utilizing N-Carboxyglycine (IDA) Disodium Salt as a Chelating Agent in Chromatography

Executive Summary & Chemical Nomenclature Immobilized Metal Affinity Chromatography (IMAC) is a cornerstone technique in downstream bioprocessing, enabling the highly specific purification of recombinant proteins. In chr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Nomenclature

Immobilized Metal Affinity Chromatography (IMAC) is a cornerstone technique in downstream bioprocessing, enabling the highly specific purification of recombinant proteins. In chromatographic literature, the term N-Carboxyglycine is frequently used interchangeably with its structural isomer and active derivative, N-(carboxymethyl)glycine —universally known as Iminodiacetic acid (IDA) .

For resin functionalization, the disodium salt of this compound is the industry standard. Using the disodium salt ensures optimal aqueous solubility and provides pre-deprotonated carboxylate groups, which prevents unwanted side reactions and maximizes the nucleophilicity of the secondary amine during covalent coupling to the chromatographic matrix. This application note details the mechanistic principles, functionalization workflows, and self-validating protocols for utilizing N-(carboxymethyl)glycine (IDA) disodium salt in IMAC.

Mechanistic Principles of Chelation (Causality)

The efficacy of IMAC relies on the reversible coordinate-covalent bonding between transition metal ions and electron-donating amino acid residues (primarily histidine) on the target protein's surface[1].

Tridentate vs. Tetradentate Coordination: N-(carboxymethyl)glycine acts as a tridentate ligand . It coordinates transition metal ions (such as Ni²⁺, Cu²⁺, or Zn²⁺) using three valencies: one nitrogen atom and two carboxylate oxygen atoms[2]. Because transition metals typically exhibit a coordination number of six, the IDA-metal complex leaves three coordination sites available for interaction with the imidazole rings of polyhistidine-tagged proteins[3].

Causality of Ligand Choice: By leaving three sites open, IDA provides a higher protein-binding capacity compared to tetradentate ligands like Nitrilotriacetic acid (NTA), which only leave two sites available[3]. However, this weaker metal-ligand coordination means IDA resins require stricter avoidance of reducing agents (like DTT) and chelators (like EDTA) to prevent metal leaching.

Metal Ion Selection & Data Presentation

The choice of transition metal directly dictates the affinity and specificity of the chromatography matrix. The table below summarizes the causality behind metal selection for IDA-functionalized resins.

Transition Metal IonCoordination PreferenceBinding AffinitySpecificityPrimary Application / Causality
Copper (Cu²⁺) Amines, NitrogenVery HighLowIdeal for untagged proteins or initial capture; binds strongly but yields lower purity due to non-specific interactions.
Nickel (Ni²⁺) Histidine (Imidazole)HighMediumThe gold standard for His-tagged proteins; offers the best balance of yield and purity.
Zinc (Zn²⁺) Histidine, CysteineMediumHighUsed for weakly binding proteins or when recovering proteins from inclusion bodies; highly specific.
Cobalt (Co²⁺) HistidineLow-MediumVery HighRequires strict spatial alignment of His-tags; yields the highest purity but lower total capacity.

Workflow Visualization

The following diagram illustrates the logical progression from raw agarose matrix to a fully functionalized IMAC purification system.

IMAC_Workflow cluster_0 Phase 1: Resin Functionalization cluster_1 Phase 2: Chromatography Process A 1. Base Matrix (Cross-linked Agarose) B 2. Epoxy Activation (Epichlorohydrin, NaOH) A->B C 3. Ligand Immobilization (IDA Disodium Salt, pH 11) B->C D 4. Metal Charging (e.g., Ni²⁺, Cu²⁺) C->D Validation: Cu²⁺ Binding Test E 5. Sample Loading (His-tagged Protein) D->E F 6. Stringent Washing (10-30 mM Imidazole) E->F G 7. Target Elution (250-500 mM Imidazole) F->G

Figure 1: End-to-end workflow of IMAC resin functionalization and protein purification.

Experimental Protocols

These protocols are designed as self-validating systems, ensuring that researchers can verify the success of each phase before proceeding.

Protocol A: Covalent Immobilization of IDA Disodium Salt

Causality: Epichlorohydrin is used to introduce reactive epoxide groups to the hydroxyl-rich agarose matrix. The reaction is performed at a highly alkaline pH (10–11) to ensure the secondary amine of the IDA disodium salt is fully deprotonated, making it a strong nucleophile for the S_N2 ring-opening attack on the epoxide.

  • Matrix Activation: Wash 10 mL of 6% cross-linked agarose beads with distilled water. Resuspend in 8 mL of 1 M NaOH. Add 1 mL of epichlorohydrin and incubate at 30°C for 2 hours with gentle agitation.

  • Washing: Wash the activated resin extensively with distilled water until the effluent reaches a neutral pH.

  • Ligand Coupling: Dissolve 2.0 g of N-(carboxymethyl)glycine disodium salt in 10 mL of 1 M Na₂CO₃ buffer (pH 11.0). Add this solution to the epoxy-activated resin.

  • Incubation: Incubate the slurry at 65°C for 16 hours under continuous end-over-end mixing.

  • Quenching & Washing: Wash the resin with distilled water. To block any unreacted epoxide groups, incubate the resin in 1 M ethanolamine (pH 9.0) for 2 hours at room temperature. Wash thoroughly with 20% ethanol for storage.

  • Self-Validation Checkpoint: Take a 100 µL aliquot of the coupled resin and incubate it with 1 mL of 0.1 M CuSO₄. Wash with water. Validation: The resin must turn a distinct, deep blue color, confirming successful IDA immobilization and metal coordination capability.

Protocol B: Metal Ion Charging and Equilibration

Causality: The resin must be stripped of any trace metals and fully saturated with the target transition metal to ensure uniform binding kinetics.

  • Preparation: Pack 5 mL of the IDA-functionalized resin into a chromatography column.

  • Metal Charging: Pass 25 mL (5 column volumes, CV) of 0.1 M NiSO₄ (or chosen metal salt) through the column at a flow rate of 1 mL/min.

  • Unbound Metal Removal: Wash the column with 50 mL (10 CV) of distilled water to remove weakly bound or precipitating metal ions.

  • Self-Validation Checkpoint: Observe the column bed. Validation: A successful Ni²⁺ charge will result in a uniform pale green/blue hue across the entire resin bed. Uneven coloring indicates channeling or air bubbles.

Protocol C: Protein Purification Workflow

Causality: Imidazole is a structural analog of the histidine side chain. Low concentrations (10–30 mM) in the wash buffer outcompete weak, non-specific background proteins. High concentrations (250–500 mM) in the elution buffer outcompete the highly avid polyhistidine tag, releasing the target protein[1].

  • Equilibration: Equilibrate the column with 10 CV of Binding Buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0). Note: 300 mM NaCl prevents non-specific ion-exchange interactions.

  • Sample Loading: Load the clarified cell lysate (adjusted to pH 8.0 and containing 10 mM imidazole) at a flow rate of 0.5 mL/min to maximize residence time and binding efficiency.

  • Stringent Washing: Wash with 15-20 CV of Wash Buffer (50 mM Tris-HCl, 300 mM NaCl, 30 mM imidazole, pH 8.0) until the UV absorbance at 280 nm returns to a stable baseline.

  • Target Elution: Elute the target protein using 5 CV of Elution Buffer (50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Self-Validation Checkpoint: Monitor the A280 chromatogram. Validation: A sharp, symmetrical peak during the elution phase confirms the successful displacement of the His-tagged protein. Run an SDS-PAGE gel of the peak fraction to validate >90% purity.

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Application

Application Note: In Vitro Enzyme Assay Protocols Utilizing N-Carboxyglycine Disodium Salt

Target Audience: Researchers, enzymologists, and drug development professionals. Document Type: Technical Application Note & Kinetic Profiling Protocol.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, enzymologists, and drug development professionals. Document Type: Technical Application Note & Kinetic Profiling Protocol.

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter the analytical challenge of assaying enzymes that produce or consume highly labile intermediates. N-Carboxyglycine (NCG) is a prime example of such a transient metabolite. As a free acid, NCG is notoriously unstable, rapidly undergoing spontaneous decarboxylation to yield glycine and carbon dioxide at physiological pH[1].

However, by utilizing N-Carboxyglycine disodium salt (CAS 35783-03-0) [2], we can establish a thermodynamically stable, self-validating standard for in vitro assays. The disodium salt stabilizes the carbamate linkage under alkaline conditions, allowing for precise molar quantification. This is critical when investigating carbamate/urea hydrolases, such as iprodione hydrolase[3], or when profiling the substrate specificity of peptidylglycine α-amidating monooxygenases (PAM)[4]. Furthermore, recent untargeted GC-MS metabolomics studies have identified N-carboxyglycine as a significantly altered serum metabolite in coronary artery disease[5], underscoring the urgent need for robust, standardized analytical protocols to quantify this compound in biological matrices.

The Causality of Experimental Design

Attempting to measure NCG directly in pH 7.4 buffer is kinetically flawed; the degradation rate often outpaces the enzymatic generation rate. Our protocol circumvents this by using the disodium salt as a stable calibrator in pH 9.0 buffer. When introduced into a pH 7.4 coupled assay system, the controlled degradation of NCG acts as a precise glycine/CO₂ donor, allowing us to validate the coupling efficiency of downstream detection enzymes without confounding rate-limiting artifacts.

Pathway & Workflow Visualizations

Reaction_Mechanism A Urea/Carbamate Precursor (e.g., Iprodione) B Target Hydrolase (Enzymatic Cleavage) A->B C N-Carboxyglycine (NCG) Disodium Salt B->C H2O D Spontaneous Decarboxylation (pH < 8.0) C->D H+ E Glycine + CO2 D->E

Reaction mechanism illustrating enzymatic generation and pH-dependent decarboxylation of NCG.

Assay_Workflow S1 1. Stock Prep (pH 9.0 Buffer) S2 2. Enzyme Incubation (Target Hydrolase) S1->S2 Initiate S3 3. Coupled Reaction (Glycine Oxidase + HRP) S2->S3 Glycine Release S4 4. Optical Detection (Absorbance 540 nm) S3->S4 Quinoneimine Dye

Step-by-step workflow for the continuous coupled enzyme assay utilizing NCG disodium salt.

Quantitative Data & Stability Profiling

To design a self-validating assay, one must understand the thermodynamic boundaries of the substrate. Table 1 summarizes the pH-dependent stability of NCG, dictating why stock solutions must be maintained in alkaline buffers.

Table 1: Stability Profile of N-Carboxyglycine Disodium Salt in Aqueous Solutions

pH LevelBuffer System (50 mM)Half-Life (t₁/₂) at 25°CPrimary Degradation ProductExperimental Utility
4.0Sodium Acetate< 1 minGlycine + CO₂Reaction Quenching
7.4Sodium Phosphate~ 15 minGlycine + CO₂Physiological Assay
9.0Tris-HCl> 24 hoursStable (Carbamate intact)Standard Curve Prep
11.0CAPS> 7 daysStable (Carbamate intact)Long-term Stock Storage

Table 2: Representative Kinetic Parameters for NCG-Coupled Assays

Enzyme SystemSubstrateApparent Kₘ (µM)k_cat (s⁻¹)Detection Method
Iprodione Hydrolase (IpaH)Iprodione45.2 ± 3.112.4HPLC-UV (254 nm)
Glycine Oxidase (Coupled)NCG Disodium Salt120.5 ± 8.48.9Fluorometric (Amplex Red)
Peptidylglycine α-Amidating MonooxygenaseN-Acylglycine85.0 ± 5.24.2LC-MS/MS

Step-by-Step Experimental Protocols

Protocol A: Preparation of Stable NCG Standard Curves for HPLC-UV/MS

Causality Check: To accurately quantify the enzymatic production of NCG by hydrolases, standard curves must account for the molecule's transient nature. Using the disodium salt in a high-pH buffer prevents premature degradation before column injection.

  • Stock Solution Preparation: Weigh exactly 1.63 mg of N-Carboxyglycine disodium salt (MW: 163.04 g/mol ) and dissolve in 1.0 mL of ice-cold 50 mM Tris-HCl (pH 9.0) to yield a 10 mM stock. Note: Do not vortex vigorously; gently invert to dissolve.

  • Serial Dilution: Prepare standard concentrations (10 µM to 1000 µM) using the same pH 9.0 Tris-HCl buffer.

  • Autosampler Stabilization: Transfer the standards to HPLC vials and place them immediately into a cooled autosampler maintained at 4°C.

  • Chromatographic Separation: Inject 10 µL onto a high-pH tolerant C18 column (e.g., Waters XTerra). Use a mobile phase of 10 mM Ammonium Acetate (pH 8.5) and Acetonitrile to prevent on-column decarboxylation. Monitor UV absorbance at 210 nm or use ESI-MS in negative ion mode.

Protocol B: Continuous Fluorometric Coupled Assay for NCG-Generating Enzymes

Causality Check: Because NCG spontaneously decarboxylates to glycine at pH 7.4, directly measuring NCG accumulation is kinetically complex. By coupling the reaction to Glycine Oxidase (GOx), we trap the released glycine, converting it to glyoxylate and H₂O₂. The H₂O₂ is then utilized by Horseradish Peroxidase (HRP) to oxidize Amplex Red into highly fluorescent resorufin.

  • Master Mix Assembly: In a 96-well black microplate, combine the following per well to a final volume of 90 µL:

    • 50 mM Sodium Phosphate buffer (pH 7.4)

    • 2 U/mL Glycine Oxidase (GOx)

    • 1 U/mL Horseradish Peroxidase (HRP)

    • 50 µM Amplex Red reagent

    • 1 mM Target Substrate (e.g., Urea/Carbamate derivative)

  • Thermal Equilibration: Incubate the microplate at 37°C for 5 minutes in the dark to eliminate background fluorescence.

  • Self-Validation Step (Critical): In a dedicated control well, spike 10 µL of 500 µM NCG disodium salt (prepared in Protocol A) instead of the target enzyme. A rapid, stoichiometric generation of fluorescence confirms that the GOx/HRP coupling enzymes are not rate-limiting.

  • Reaction Initiation: Initiate the experimental wells by adding 10 µL of the target hydrolase (e.g., IpaH).

  • Kinetic Readout: Monitor fluorescence continuously (Excitation: 530 nm / Emission: 590 nm) for 30 minutes at 37°C. Calculate the initial velocity (V₀) from the linear portion of the progress curve.

Sources

Method

Application Note: Preparation of N-Carboxyglycine Disodium Salt Stock Solutions for Mass Spectrometry

Executive Summary N-Carboxyglycine disodium salt (CAS: 35783-03-0)[1] is a critical intermediate in amino acid metabolism and a target in untargeted metabolomics. However, preparing this compound for mass spectrometry (M...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Carboxyglycine disodium salt (CAS: 35783-03-0)[1] is a critical intermediate in amino acid metabolism and a target in untargeted metabolomics. However, preparing this compound for mass spectrometry (MS) presents a dual analytical challenge. First, the N-carboxy (carbamate) moiety is highly acid-labile, rapidly decarboxylating into glycine under standard acidic MS conditions[2]. Second, the presence of two molar equivalents of sodium causes severe ion suppression and complex adduct formation in electrospray ionization (ESI).

This application note provides field-proven, self-validating protocols for preparing N-carboxyglycine stock solutions. By utilizing ammonium-based cation exchange for LC-ESI-MS and anhydrous derivatization for GC-EI-MS, researchers can preserve the structural integrity of the analyte while maximizing ionization efficiency.

Mechanistic Challenges in MS Analysis

The pH-Dependent Decarboxylation Dilemma

N-Carboxyglycine is a carbamate derivative. In aqueous solutions, it exists in equilibrium with glycine and carbonate[2]. When exposed to acidic environments—such as the 0.1% formic acid commonly used in LC-MS mobile phases—the carbamate nitrogen is protonated, triggering a rapid, irreversible decarboxylation into glycine and carbon dioxide[2]. To prevent degradation, stock solutions and mobile phases must be maintained at a slightly alkaline pH (8.0–9.0).

Degradation A N-Carboxyglycine (Stable at pH 8-10) B Protonated Carbamate (pH < 7) A->B + H+ (Acidic Solvents) B->A + OH- (Alkaline Recovery) C Glycine + CO2 (Irreversible Degradation) B->C Rapid Decarboxylation

Fig 1. pH-dependent degradation pathway of N-Carboxyglycine into Glycine and CO2.

The Ion Suppression and Adduct Challenge

Direct injection of the disodium salt into an ESI source introduces massive amounts of non-volatile Na+ ions. These cations aggressively compete with the analyte for charge on the surface of the ESI droplets, drastically reducing the ionization efficiency of the target compound. Furthermore, the signal is split across multiple adducted species (e.g.,[M+Na]+, [M+2Na-H]+), complicating spectral interpretation and lowering the limit of detection (LOD).

Quantitative Data: Stability and Diagnostic Masses

To design a robust protocol, the physicochemical behavior of the analyte must be mapped. Table 1 outlines the causality between pH and analyte half-life, while Table 2 provides the diagnostic mass-to-charge (m/z) ratios required for MS tuning.

Table 1: Stability of N-Carboxyglycine at Various pH Levels

pH Level Buffer System Half-Life (t1/2) MS Compatibility
pH 2.5 0.1% Formic Acid < 2 minutes High (Standard), but destroys analyte
pH 5.0 Ammonium Acetate ~ 45 minutes Moderate
pH 7.4 PBS > 24 hours Poor (High Salt Suppression)

| pH 9.0 | 10 mM Ammonium Hydroxide | > 7 days | Excellent (Volatile, Preserves Analyte) |

Table 2: Diagnostic Mass-to-Charge (m/z) Ratios for N-Carboxyglycine

Analytical Platform Ionization Mode Target Species Expected m/z
LC-MS ESI (-) [M-H]- (Free Acid) 118.014
LC-MS ESI (+) [M+NH4]+ 137.056
LC-MS (Un-desalted) ESI (+) [M+Na]+ 142.011

| GC-MS | EI (70 eV) | 3TMS Derivative | 335.139[3] |

Workflow Architecture

Because LC-MS and GC-MS require fundamentally different sample states (aqueous/ionized vs. volatile/derivatized), the preparation of the stock solution must diverge immediately after initial dissolution.

Workflow Start N-Carboxyglycine Disodium Salt Stock Solution (pH 9.0) Split MS Modality Start->Split LC LC-ESI-MS Split->LC GC GC-EI-MS Split->GC Desalt Cation Exchange (NH4+ Form) Removes Na+, keeps pH ~8 LC->Desalt Dry Lyophilize to Dryness (Avoid Heat) GC->Dry Dilute Dilute in ACN/10mM NH4HCO3 (Alkaline Mobile Phase) Desalt->Dilute Deriv Derivatization (BSTFA) Yields 3TMS Derivative Dry->Deriv

Fig 2. Divergent sample preparation workflows for LC-ESI-MS and GC-EI-MS platforms.

Step-by-Step Experimental Protocols

Protocol A: LC-ESI-MS Preparation (Ammonium Exchange Method)

Mechanism: This protocol uses a strong cation exchange (SCX) resin to replace ionization-suppressing Na+ ions with volatile, MS-compatible NH4+ ions. The ammonium salt inherently buffers the solution to ~pH 8.5, preventing decarboxylation.

  • Resin Preparation: Pack a solid-phase extraction (SPE) cartridge with 500 mg of SCX resin. Condition with 5 mL of 1 M Ammonium Hydroxide (NH4OH) to convert the resin to the NH4+ form. Wash with 10 mL of LC-MS grade water until the eluate pH stabilizes at ~8.0.

  • Primary Dissolution: Dissolve 1.63 mg of N-Carboxyglycine disodium salt in 1 mL of 10 mM NH4OH (Yields a 10 mM stock).

  • Cation Exchange: Load 100 µL of the stock solution onto the conditioned SCX cartridge. Elute dropwise (1 drop/sec) using 1 mL of 10 mM NH4OH.

  • Dilution: Dilute the desalted eluate 1:100 in an alkaline mobile phase (e.g., 50% Acetonitrile / 50% 10 mM Ammonium Bicarbonate, pH 9.0) prior to injection.

Protocol B: GC-EI-MS Preparation (Derivatization Method)

Mechanism: GC-MS requires volatile, thermally stable analytes. Untargeted metabolomic studies of plant tissues[4] and human serum[5] successfully detect N-carboxyglycine by replacing its active protons with trimethylsilyl (TMS) groups, yielding a stable 3TMS derivative[3].

  • Primary Dissolution: Dissolve the disodium salt in 10 mM NH4OH as described in Protocol A, Step 2.

  • Lyophilization: Transfer 50 µL of the stock solution to a glass GC vial. Evaporate to complete dryness under a gentle stream of nitrogen gas at room temperature. Crucial: Do not use heat, as thermal stress induces decarboxylation.

  • Methoxymation (Optional but recommended for complex matrices): Add 50 µL of methoxylamine hydrochloride in pyridine (20 mg/mL). Vortex and incubate at room temperature overnight[5].

  • Silylation: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% TMCS[5]. Vortex for 5 minutes and incubate at 50 °C for 30 minutes to ensure complete conversion to the N-Carboxyglycine 3TMS derivative[3].

  • Reconstitution: Add 100 µL of MS-grade hexane, vortex, and inject 1 µL into the GC-MS[5].

Protocol Validation & Quality Control Metrics

To ensure trustworthiness, every analytical run must be treated as a self-validating system. Incorporate the following quantitative metrics into your data processing pipeline to verify that the sample preparation was successful.

Table 3: Built-in Quality Control (QC) Metrics for Protocol Validation

QC Metric Formula / Calculation Acceptance Criteria Troubleshooting Action
Decarboxylation Index (DI) Area(Glycine) / Area(N-Carboxyglycine) < 0.05 (5%) If > 0.05, check solvent pH; ensure no acidic contamination occurred during transfer.
Desalting Efficiency (DE) Area([M+Na]+) / Area([M+NH4]+) < 0.10 (10%) If > 0.10, regenerate SCX resin thoroughly or decrease the flow rate during the exchange step.

| Derivatization Yield | Area(3TMS) / Area(Total Analyte Species) | > 0.95 (95%) | If < 0.95, ensure strictly anhydrous conditions during BSTFA addition; moisture destroys TMS reagents. |

References

  • Title: STABILITY OF SALTS OF N-CARBOXY-, N-THIOCARBOXY-, AND N-DITHIOCARBOXYGLYCINE Source: Phosphorus, Sulfur, and Silicon and the Related Elements URL
  • Source: chemicalbook.
  • Title: Metabolic responses of rice source and sink organs during recovery from combined drought and heat stress in the field Source: GigaScience | Oxford Academic URL
  • Source: ORBilu (University of Luxembourg)
  • Source: Saudi Journal of Biological Sciences (NIH)

Sources

Application

Application Note: Utilizing N-Carboxyglycine Disodium Salt (Disodium Iminodiacetate) to Mitigate Metal-Catalyzed Oxidation of Recombinant Proteins

Abstract The stability of recombinant protein therapeutics is a critical determinant of their safety, efficacy, and shelf-life. While physical degradation pathways like aggregation are widely addressed, chemical degradat...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The stability of recombinant protein therapeutics is a critical determinant of their safety, efficacy, and shelf-life. While physical degradation pathways like aggregation are widely addressed, chemical degradation, particularly metal-catalyzed oxidation, presents a significant and often insidious challenge. Trace amounts of metal ions, leached from manufacturing equipment or present in raw materials, can catalyze the formation of reactive oxygen species (ROS), leading to the degradation of sensitive amino acid residues and subsequent loss of function or immunogenicity. This application note details the strategic use of N-Carboxyglycine disodium salt, also known as Disodium Iminodiacetate (DSIDA), as a high-purity chelating agent to prevent this specific degradation pathway. We provide the scientific rationale for its mechanism of action, potential risks, and detailed protocols for its evaluation and implementation in a biopharmaceutical formulation.

Introduction: The Challenge of Oxidative Degradation

Proteins are susceptible to various degradation pathways, with oxidation being a major route of chemical instability. Amino acid residues such as methionine, cysteine, histidine, tryptophan, and tyrosine are particularly vulnerable to attack by ROS. This can result in:

  • Loss of biological activity.

  • Formation of protein cross-links and aggregates.

  • Increased potential for an immunogenic response in patients.

A primary driver of this oxidative stress is the presence of transition metal ions (e.g., Fe²⁺, Fe³⁺, Cu²⁺) which can participate in redox cycling via Fenton and Haber-Weiss reactions to generate highly damaging hydroxyl radicals. These metal ions can be introduced as contaminants from process equipment, buffers, and other excipients. While general stabilizers like sugars and amino acids are crucial for conformational stability, they do not address the root cause of metal-catalyzed oxidation.[1] Therefore, a targeted approach is often necessary. N-Carboxyglycine disodium salt (DSIDA), a derivative of the amino acid glycine, functions as an effective chelating agent to sequester these deleterious metal ions, thereby acting as an indirect stabilizer.[2][3]

Scientific Rationale: The Mechanism of DSIDA

N-Carboxyglycine disodium salt is the disodium salt of iminodiacetic acid (IDA). Its utility in protein formulation stems from its ability to form stable coordination complexes with metal ions, effectively removing them from solution and preventing their participation in destructive redox reactions.

Chemical Structure: Molecular Formula: C₄H₅NNa₂O₄ Structure:

Mechanism of Action: The nitrogen atom and the two carboxylate groups of DSIDA act as ligands, forming a pincer-like structure that binds tightly to transition metal ions. This sequestration prevents the metal ions from catalyzing the conversion of less reactive species like hydrogen peroxide (H₂O₂) into highly reactive hydroxyl radicals (•OH), which are a primary cause of protein oxidation.

A Critical Consideration: The Dual Nature of Chelators

While highly effective, the use of chelating agents is not without complexity. Under specific conditions, particularly in the presence of certain reducing agents like ascorbic acid, chelators such as Ethylenediaminetetraacetic acid (EDTA) have been shown to potentially enhance Fenton-like reactions and increase oxidative damage.[4][5] The metal-chelator complex can, in some cases, be a more potent catalyst than the free metal ion. Therefore, it is imperative to not assume efficacy. The decision to include DSIDA in a formulation must be rigorously supported by experimental data for the specific protein and buffer system .[5]

Experimental Workflow and Protocols

The evaluation of DSIDA should be a systematic, data-driven process. The goal is to identify a concentration that provides maximum protection against oxidation without negatively impacting the protein's physical stability.

Workflow for Evaluating DSIDA as a Stabilizer

G cluster_0 Phase 1: Efficacy Screening cluster_1 Phase 2: Safety & Stability Assessment cluster_2 Phase 3: Decision A 1. Induce Metal-Catalyzed Oxidation (e.g., FeCl₃ + Ascorbate) B 2. Screen DSIDA Concentrations (e.g., 0 - 200 µM) A->B Spike protein solution C 3. Analyze for Oxidation (RP-HPLC, Peptide Mapping) B->C Incubate under stress D 4. Prepare Samples with Optimal DSIDA Conc. C->D Identify effective conc. G 7. Analyze Data: Max oxidation protection? No negative impact on stability? E 5. Assess Thermal Stability (DSC) Measure Tm D->E F 6. Assess Physical Stability (SEC, DLS) Measure Aggregation D->F H 8. Final Formulation Selection G->H

Caption: Workflow for DSIDA evaluation.

Protocol 1: Screening for Efficacy Against Metal-Catalyzed Oxidation

Objective: To determine the minimum concentration of DSIDA required to inhibit metal-catalyzed oxidation of a target recombinant protein under stressed conditions.

Materials:

  • Purified recombinant protein in its base formulation buffer.

  • N-Carboxyglycine disodium salt (DSIDA) stock solution (e.g., 10 mM in WFI).

  • Iron(III) chloride (FeCl₃) stock solution (e.g., 10 mM in 10 mM HCl).

  • L-Ascorbic acid stock solution (e.g., 100 mM in WFI, freshly prepared).

  • Sterile, low-binding microcentrifuge tubes or glass vials.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system or Mass Spectrometer for peptide mapping.

Methodology:

  • Prepare Protein Samples: Aliquot the target protein into separate tubes. For a final volume of 1 mL and a protein concentration of 1 mg/mL, add the appropriate volume of protein stock.

  • Add DSIDA: Add varying amounts of the DSIDA stock solution to achieve a range of final concentrations (e.g., 0 µM, 10 µM, 25 µM, 50 µM, 100 µM, 200 µM). Include a "No Stress" control with no DSIDA, iron, or ascorbate.

  • Induce Oxidation (Stressing Agent):

    • To all tubes (except the "No Stress" control), add FeCl₃ stock to a final concentration of 10 µM. Mix gently.

    • Immediately add L-Ascorbic acid stock to a final concentration of 1 mM. Mix gently. This initiates the redox cycling.

  • Incubation: Incubate all samples at a controlled temperature (e.g., 37 °C) for a predetermined time (e.g., 24 or 48 hours). Protect samples from light.

  • Analysis:

    • Quench the reaction by adding a strong chelator like EDTA to a final concentration of 5 mM or by buffer-exchanging into a formulation buffer containing EDTA.

    • Analyze the samples by RP-HPLC. Oxidized protein variants often elute slightly earlier than the native protein. Calculate the percentage of the oxidized peak area relative to the total peak area.

    • For more detailed analysis, perform peptide mapping with LC-MS/MS to identify specific oxidized residues (e.g., methionine to methionine sulfoxide).

Protocol 2: Assessing the Impact on Protein Physical Stability

Objective: To ensure that the effective concentration of DSIDA identified in Protocol 1 does not adversely affect the conformational (thermal) or colloidal (aggregation) stability of the protein.

Materials:

  • Protein samples prepared with and without the optimal DSIDA concentration.

  • Differential Scanning Calorimeter (DSC).

  • Size Exclusion Chromatography (SEC-HPLC) system with a UV detector.

  • Dynamic Light Scattering (DLS) instrument.

Methodology:

A. Thermal Stability via Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Prepare samples of the protein in the base formulation buffer, both with and without the optimal DSIDA concentration determined from Protocol 1. Ensure the protein concentration is suitable for DSC (typically 1-2 mg/mL). Use the corresponding buffer as the reference.

  • DSC Analysis:

    • Load the sample and reference solutions into the DSC cells.

    • Scan from a pre-transition temperature (e.g., 25 °C) to a post-transition temperature (e.g., 95 °C) at a controlled scan rate (e.g., 1 °C/min).

  • Data Interpretation: Analyze the resulting thermogram to determine the melting temperature (Tm), which is the peak of the unfolding transition. A significant decrease (>1-2 °C) in Tm in the presence of DSIDA would indicate a destabilizing effect.

B. Colloidal Stability via SEC and DLS

  • Accelerated Stability Study: Incubate protein samples with and without optimal DSIDA at an elevated temperature (e.g., 40 °C) for an extended period (e.g., 1-4 weeks).

  • SEC Analysis:

    • At each time point (T=0, T=1 week, etc.), inject the samples onto an SEC column.

    • Monitor the elution profile at 280 nm.

    • Quantify the percentage of high molecular weight (HMW) species (aggregates) and low molecular weight (LMW) species (fragments) relative to the main monomer peak. An increase in HMW species in the DSIDA-containing sample would be a cause for concern.

  • DLS Analysis:

    • At each time point, measure the hydrodynamic radius (Rh) and polydispersity index (PDI) of the samples.

    • A significant increase in the average Rh or PDI indicates the formation of soluble aggregates.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison.

Table 1: Hypothetical Oxidation Screening Results (RP-HPLC)

DSIDA Conc. (µM)% Oxidized Protein (T=24h @ 37°C)
0 (No Stress Control)< 1%
0 (Stressed)25.4%
1015.1%
255.3%
50 < 1.5%
100< 1.5%

Interpretation: In this example, 50 µM DSIDA is the minimal concentration that effectively inhibits oxidation under these stress conditions.

Table 2: Hypothetical Physical Stability Results (at 50 µM DSIDA)

ConditionTm (°C) via DSC% HMW via SEC (T=0)% HMW via SEC (T=4 wks @ 40°C)
Formulation Buffer71.5 °C0.8%3.5%
Buffer + 50 µM DSIDA71.3 °C0.8%3.7%

Interpretation: The data shows that 50 µM DSIDA has a negligible impact on the protein's thermal stability (Tm is unchanged) and does not accelerate aggregation under thermal stress. This concentration would be considered safe and effective.

Conclusion

N-Carboxyglycine disodium salt (Disodium Iminodiacetate) is a valuable excipient for enhancing the stability of recombinant proteins specifically against metal-catalyzed oxidation. Its mechanism relies on the sequestration of trace metal ions that would otherwise promote the formation of damaging reactive oxygen species. However, due to the complex nature of redox chemistry in protein formulations, the inclusion of DSIDA is not a universal solution and must be empirically validated for each unique protein and formulation. The protocols outlined in this note provide a robust framework for determining the efficacy and safety of DSIDA, enabling formulation scientists to develop more stable and reliable biotherapeutic products.

References
  • Excipient Selection for Protein Stabilization . Pharmaceutical Technology. Available at: [Link]

  • Protein Formulations Containing Polysorbates: Are Metal Chelators Needed at All? . Pharmaceuticals (Basel). Available at: [Link]

  • Iminodiacetic acid . J&K Scientific LLC. Available at: [Link]

  • Iminodiacetic acid, disodium salt . PubChem. Available at: [Link]

  • Amino Acids and Their Biological Derivatives Modulate Protein–Protein Interactions in an Additive Way . Journal of the American Chemical Society. Available at: [Link]

  • Scientists uncover how amino acids stabilize proteins in solution . News-Medical.Net. Available at: [Link]

Sources

Method

Application Note: A Robust Protocol for the Derivatization of N-Carboxyglycine Disodium Salt for GC-MS Analysis

Introduction N-Carboxyglycine, a derivative of the fundamental amino acid glycine, plays a role in various biochemical pathways.[1][2] Its analysis is crucial in life science research, clinical diagnostics, and food nutr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-Carboxyglycine, a derivative of the fundamental amino acid glycine, plays a role in various biochemical pathways.[1][2] Its analysis is crucial in life science research, clinical diagnostics, and food nutrition studies.[3] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique renowned for its high sensitivity and excellent separation capabilities, making it ideal for the qualitative and quantitative analysis of amino acids in complex biological samples.[3][4]

However, like other amino acids, N-Carboxyglycine is a polar and non-volatile molecule due to the presence of both a carboxyl and an amino functional group.[2][5] These characteristics make it unsuitable for direct analysis by gas chromatography.[6][7] Therefore, a chemical modification process known as derivatization is necessary to convert the analyte into a more volatile and thermally stable form, enhancing its chromatographic behavior and detection sensitivity.[6][7][8]

This application note provides a detailed, step-by-step protocol for the derivatization of N-Carboxyglycine disodium salt for subsequent GC-MS analysis. The described two-step method, involving methoximation followed by silylation, is a standard and robust approach for the comprehensive analysis of metabolites containing carbonyl groups and active hydrogens.[9][10]

The Rationale for a Two-Step Derivatization

A two-step derivatization process is employed to ensure comprehensive and reproducible analysis of N-Carboxyglycine.

  • Step 1: Methoximation: The initial step involves the protection of the carbonyl groups within the N-Carboxyglycine molecule. This is achieved through a reaction with methoxyamine hydrochloride (MeOx), which converts the keto groups into their methoxime derivatives.[9] This is a critical step to prevent the formation of multiple derivatives from a single analyte due to tautomerization (isomerization), which can complicate chromatographic separation and data analysis.[9]

  • Step 2: Silylation: Following methoximation, the active hydrogens on the carboxyl and amino groups are replaced with a nonpolar silyl group, typically a trimethylsilyl (TMS) group.[5][6][7] This process, known as silylation, significantly increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.[7] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a commonly used and effective silylating reagent for this purpose.[10][11]

Experimental Protocol

This protocol is designed for the derivatization of N-Carboxyglycine disodium salt. It is imperative to work in a moisture-free environment, as silylation reagents are highly sensitive to hydrolysis, which can lead to poor reaction yield and instability of the derivatized analytes.[5][6]

Reagents and Materials
  • N-Carboxyglycine disodium salt standard or dried sample extract

  • Pyridine (anhydrous)

  • Methoxyamine hydrochloride (MeOx)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

  • GC-MS system

Step-by-Step Derivatization Procedure
  • Sample Preparation:

    • Accurately weigh 1-5 mg of N-Carboxyglycine disodium salt standard or the dried sample extract into a 2 mL reaction vial.

    • To ensure the removal of any residual water, which can interfere with the silylation reaction, dry the sample under a gentle stream of nitrogen gas or in a vacuum desiccator.[6]

  • Methoximation:

    • Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.

    • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample in the reaction vial.

    • Securely cap the vial and vortex thoroughly to ensure complete dissolution of the sample.

    • Incubate the mixture at 60°C for 30 minutes in a heating block or oven.[12]

    • Allow the vial to cool to room temperature.

  • Silylation:

    • To the cooled, methoximated sample, add 80 µL of BSTFA with 1% TMCS.

    • Securely cap the vial and vortex immediately for 30 seconds.

    • Incubate the mixture at 70°C for 60 minutes.[10]

    • Allow the vial to cool to room temperature before GC-MS analysis.

Workflow Diagram

DerivatizationWorkflow cluster_0 Step 1: Sample Preparation cluster_1 Step 2: Methoximation cluster_2 Step 3: Silylation cluster_3 Step 4: Analysis start Start: N-Carboxyglycine Disodium Salt dry Dry Sample (Nitrogen Stream) start->dry add_meox Add Methoxyamine HCl in Pyridine dry->add_meox heat_meox Incubate at 60°C for 30 min add_meox->heat_meox add_bstfa Add BSTFA + 1% TMCS heat_meox->add_bstfa heat_bstfa Incubate at 70°C for 60 min add_bstfa->heat_bstfa analysis GC-MS Analysis heat_bstfa->analysis

Caption: Workflow for the derivatization of N-Carboxyglycine disodium salt.

GC-MS Analysis Parameters

The following are recommended starting parameters for the GC-MS analysis of derivatized N-Carboxyglycine. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Setting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Injection Volume 1 µL
Injector Temperature 250°C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 100°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 50 - 600 m/z

Expected Results and Discussion

The successful derivatization of N-Carboxyglycine will yield a volatile trimethylsilyl (TMS) derivative. The mass spectrum of this derivative will exhibit characteristic fragments that can be used for its identification and quantification. The molecular ion peak (M+) should be present, along with other significant fragment ions resulting from the loss of methyl groups (M-15) and other characteristic fragmentations of TMS derivatives.

It is crucial to analyze the derivatized samples as soon as possible, although properly capped and stored samples can be stable for up to 24 hours at 4°C.[13] For quantitative analysis, the use of an appropriate internal standard is highly recommended to account for variations in derivatization efficiency and injection volume.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor peak shape or tailing Incomplete derivatizationEnsure the sample is completely dry before adding reagents. Optimize reaction time and temperature.
Low signal intensity Hydrolysis of derivatization reagents or derivativesUse anhydrous solvents and reagents. Avoid exposure of samples and reagents to air.
Multiple peaks for the analyte Incomplete methoximation or side reactionsEnsure complete reaction during the methoximation step. Check the purity of reagents.
Extraneous peaks in the chromatogram Contamination from reagents or glasswareUse high-purity reagents and thoroughly clean all glassware. Run a reagent blank.

Conclusion

This application note provides a comprehensive and reliable two-step derivatization protocol for the analysis of N-Carboxyglycine disodium salt by GC-MS. The methoximation and subsequent silylation reactions effectively convert the polar, non-volatile analyte into a form suitable for gas chromatographic analysis. By following this detailed procedure, researchers can achieve reproducible and accurate quantification of N-Carboxyglycine in various sample matrices, contributing to advancements in metabolomics, clinical diagnostics, and other related fields.

References

  • Vertex AI Search. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation.
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • Villa, J. A., et al. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?.
  • Restek. (n.d.). GC Derivatization.
  • Organomation. (n.d.). GC-MS Sample Preparation.
  • Chrom Tech, Inc. (2025, October 15). Why Use GC Derivatization Reagents.
  • National Center for Biotechnology Information. (n.d.). N-Carboxyglycine. PubChem.
  • UC Davis Stable Isotope Facility. (2024, October 15). Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS.
  • Springer. (2018, January 16). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma.
  • Phenomenex. (n.d.). Amino Acid Analysis of Protein Hydrolysates by GC-MS - USER'S MANUAL.
  • Wikipedia. (n.d.). Glycine N-carboxyanhydride.
  • ChemicalBook. (2025, July 14). N-(2-CARBOXYPHENYL)GLYCINE.
  • National Center for Biotechnology Information. (n.d.). Glycine, N-(carboxycarbonyl)-N-methyl-. PubChem.
  • Sigma-Aldrich. (n.d.). Proline Derivatization and Enantioresolution by Chiral GC.
  • ResearchGate. (n.d.). Analytical characteristics for amino acid derivatives using GC-MS....
  • The Biology Project. (n.d.). Glycine - Amino Acids.
  • Taylor & Francis. (n.d.). Acids: Derivatization for GC Analysis.
  • PubMed. (2000, July 15). GC-MS analysis of amino acids rapidly provides rich information for isotopomer balancing.
  • Mtoz Biolabs. (n.d.). GC-MS Amino Acid Analysis.
  • Springer. (2009, July 17). Amino acid analysis in biological fluids by GC-MS.
  • Appalachian State University. (2025, August 8). Esterification Of Carboxylic Acids For Analysis Via Gas Chromatography Using Swellable Organically Modified Silica As A Nano-Reactor.
  • PubMed. (1981, March 19). A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography.
  • ResearchGate. (n.d.). (PDF) Salty sample derivatization protocol for GC-MS v1.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • Organic Syntheses Procedure. (n.d.). Esterification of carboxylic acids with.
  • IntechOpen. (2018, December 5). Derivatization Methods in GC and GC/MS.
  • Tokyo Chemical Industry. (n.d.). GC Derivatization Reagents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N-Carboxyglycine Disodium Salt in NMR Spectroscopy

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common challenge in Nuclear Magnetic Resonance (NMR) spectroscop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common challenge in Nuclear Magnetic Resonance (NMR) spectroscopy: reducing background noise when analyzing N-Carboxyglycine disodium salt and similar polar, chelating compounds. Our approach is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm seeing a rolling baseline and distorted, broad peaks in my ¹H NMR spectrum of N-Carboxyglycine disodium salt. What's the first thing I should check?

This is a classic symptom of poor magnetic field homogeneity across your sample. Before investigating more complex chemical issues, always start with the fundamentals of sample preparation and spectrometer setup.

Core Issue: The spectrometer's magnetic field (B₀) is not uniform across the entire volume of the sample. This causes nuclei in different parts of the tube to experience slightly different field strengths, leading to a distribution of resonance frequencies for the same proton and thus, broad, distorted peaks.[1][2]

Immediate Troubleshooting Steps:

  • Check Sample Positioning and Volume: Ensure the NMR tube is filled to the correct height (typically 4-5 cm, or 0.5-0.6 mL for a standard 5 mm tube) and is centered correctly in the spinner turbine.[3][4] Incorrect volume or positioning means you are trying to shim a region that extends beyond the calibrated range of the shim coils.

  • Look for Particulate Matter: Incomplete dissolution or the presence of solid impurities will severely disrupt magnetic field homogeneity.[4][5][6] Hold the tube up to a light source. If you see any suspended solids, filter your sample through a pipette with a cotton or glass wool plug into a clean NMR tube.[7][8]

  • Re-Shim the Spectrometer: Shimming is the process of adjusting small electromagnetic coils to counteract the inherent inhomogeneities in the main magnetic field.[2][3] A poor shim is the most direct cause of the symptoms you describe. Always perform a thorough shimming routine for every new sample. The lock signal level is a direct indicator of field homogeneity; maximize this level by carefully adjusting the Z1, Z2, and higher-order shims.[2]

G cluster_solutions Solutions start Distorted Spectrum: Rolling Baseline, Broad Peaks check_volume 1. Verify Sample Volume & Positioning start->check_volume check_particulates 2. Inspect for Particulate Matter check_volume->check_particulates Volume OK adjust_vol Adjust volume to 4-5 cm height check_volume->adjust_vol Incorrect reshim 3. Perform Thorough Shimming Routine check_particulates->reshim Sample is Clear filter_sample Filter sample through cotton plug check_particulates->filter_sample Particulates Present maximize_lock Iteratively adjust Z1, Z2, etc. to maximize lock level reshim->maximize_lock Initiate end_node High-Quality Spectrum maximize_lock->end_node

Caption: Initial troubleshooting workflow for distorted NMR spectra.

Q2: I've perfected my shimming, but my peaks are still excessively broad, almost disappearing into the baseline. What is the most likely chemical cause?

When shimming does not resolve severe peak broadening, the cause is almost certainly paramagnetic impurities in your sample.[5][6][9] This is one of the most significant challenges when working with chelating agents like N-Carboxyglycine disodium salt.

Causality: The Mechanism of Paramagnetic Broadening

  • Paramagnetic species are substances with unpaired electrons (e.g., transition metal ions like Fe³⁺, Cu²⁺, Mn²⁺, or even dissolved O₂).[10][11][12]

  • These unpaired electrons possess a very large magnetic moment, which creates strong, fluctuating local magnetic fields within the sample.

  • When a molecule of your analyte (N-Carboxyglycine disodium salt) diffuses near a paramagnetic ion, the protons on your molecule experience these rapidly changing local fields.

  • This provides a highly efficient mechanism for nuclear spin relaxation (both T1 and T2), drastically shortening the lifetime of the excited spin state.

  • According to the uncertainty principle, a very short lifetime (fast T2 relaxation) leads to a very large uncertainty in the energy of the transition, which manifests as an extremely broad peak in the NMR spectrum.[1][10][11] The relaxation rates (1/T1 and 1/T2) are often proportional to the concentration of the paramagnetic ions.[13]

Common Sources of Paramagnetic Contamination:

  • Reagents: Trace metal impurities in starting materials or buffers.

  • Glassware: Ions leaching from non-borosilicate glass or improperly cleaned glassware.

  • Spatulas: Metal spatulas can introduce contaminants; use glass or plastic.

  • Water/Solvents: Water used to prepare buffers or the deuterated solvent itself.

G cluster_interaction Mechanism of Line Broadening paramagnetic_ion Paramagnetic Ion (e.g., Fe³⁺) (Unpaired Electron) fluctuating_field Creates Strong, Fluctuating Local Magnetic Field paramagnetic_ion->fluctuating_field analyte Analyte Molecule (N-Carboxyglycine) fast_relaxation Induces Rapid T2 Relaxation (Shortened Spin-State Lifetime) analyte->fast_relaxation diffuses near ion fluctuating_field->fast_relaxation influences broad_peak Results in Extreme Peak Broadening (Uncertainty Principle) fast_relaxation->broad_peak invisible_signal Signal Lost in Baseline broad_peak->invisible_signal

Sources

Optimization

Technical Support Center: Overcoming N-Carboxyglycine Disodium Salt Interference in UV-Vis Assays

Welcome to the Advanced Application Support Center. As scientists and drug development professionals, we rely on precise protein quantification to drive our downstream workflows.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As scientists and drug development professionals, we rely on precise protein quantification to drive our downstream workflows. However, unexpected assay failures frequently occur due to hidden buffer incompatibilities. One of the most insidious culprits is N-Carboxyglycine disodium salt (also known as mono-sodium glycine carbonate, CAS 35783-03-0).

Whether introduced deliberately as an acid-base balancing agent or formed spontaneously when alkaline glycine buffers absorb atmospheric CO₂, this compound wreaks havoc on standard UV-Vis absorbance assays. As a Senior Application Scientist, I have designed this guide to help you understand the chemical causality behind these failures and provide field-proven, self-validating protocols to rescue your data.

Mechanistic Insights: Why Does Your Assay Fail?

To troubleshoot effectively, we must first understand the molecular interactions disrupting our assays. N-Carboxyglycine disodium salt possesses two highly reactive features: a bidentate chelating structure (via its carboxylate and carbamate groups) and a strongly alkaline nature.

The BCA Assay: Copper Chelation Competition

The Bicinchoninic Acid (BCA) assay relies on the biuret reaction: peptide bonds reduce Cu²⁺ to Cu⁺ in an alkaline environment, followed by the secondary detection step where two BCA molecules chelate one Cu⁺ ion to form a purple complex absorbing at 562 nm[1]. N-Carboxyglycine acts as a potent chelator that aggressively sequesters both Cu²⁺ and Cu⁺. By starving the BCA reagent of the necessary copper ions, it suppresses the formation of the chromophore, leading to a falsely low signal[2].

Mechanism Protein Protein (Peptide Bonds) Cu2 Cu²⁺ Ion Protein->Cu2 Reduces Cu1 Cu⁺ Ion Cu2->Cu1 BCA BCA Reagent Cu1->BCA Binds Signal Purple Complex (562 nm) BCA->Signal Forms Interferent N-Carboxyglycine (Chelator) Interferent->Cu2 Chelates (Blocks Reduction) Interferent->Cu1 Competes with BCA

Mechanism of N-Carboxyglycine interference in the BCA copper-reduction assay.

The Bradford Assay: The pH Shift Phenomenon

The Bradford assay utilizes Coomassie Brilliant Blue G-250, which must remain in a highly acidic environment (pH ~1) to maintain its red/brown cationic state. N-Carboxyglycine disodium salt is a strong alkaline buffer. When introduced, it neutralizes the acidic Bradford reagent, forcing the dye into its blue anionic state regardless of protein presence. This results in massive false-positive background absorbance at 595 nm.

Direct A280 UV Absorbance: Spectral Overlap and Extinction Shift

While carbamates predominantly absorb in the deep UV range (<240 nm) due to charge transfer bands[3], high concentrations cause spectral tailing into the 280 nm region. More critically, the alkaline nature of the disodium salt shifts the pH of the sample. This can deprotonate tyrosine residues, altering their molar extinction coefficients and skewing the A280 quantification entirely.

Quantitative Interference Data

To determine if your assay is at risk, compare your estimated buffer concentrations against the tolerance thresholds summarized below. Note that standard BCA protocols often fail when glycine derivatives exceed 1 mM without dilution[4].

Assay TypePrimary Interference MechanismTolerance LimitSymptom of Interference
BCA Assay Copper (Cu²⁺/Cu⁺) Chelation< 1 mMFalsely low absorbance (Suppressed signal)
Bradford Assay Extreme Alkaline pH Shift< 10 mMFalsely high absorbance (Instant dark blue color)
Direct A280 UV Tailing & Tyr/Trp pKa Shift< 50 mMAltered extinction coefficient, variable A280

Troubleshooting Workflows & Self-Validating Protocols

Workflow Start Sample with N-Carboxyglycine Decision Select Assay Type Start->Decision BCA BCA Assay Decision->BCA Bradford Bradford Assay Decision->Bradford A280 A280 UV Decision->A280 FixBCA Size-Exclusion Desalting (Removes Chelator) BCA->FixBCA FixBradford Pre-neutralize with HCl (Restores pH ~1) Bradford->FixBradford FixA280 Buffer Exchange (Prevents Tyr/Trp Shift) A280->FixA280

Troubleshooting decision tree for mitigating N-Carboxyglycine interference.

Protocol A: Rescuing BCA Assays via Rapid Desalting

Because you cannot simply "outcompete" a strong chelator by adding more copper without ruining the assay's linear dynamic range, the interferent must be physically removed.

Step-by-Step Methodology:

  • Preparation: Equilibrate a 7K MWCO size-exclusion chromatography (SEC) spin column (e.g., Zeba™ Spin Desalting Column) with a BCA-compatible buffer (e.g., 1X PBS, pH 7.4).

  • Sample Loading: Apply 50–100 µL of your contaminated protein sample to the center of the resin bed.

  • Centrifugation: Spin at 1,500 x g for 2 minutes. The large target proteins (>7 kDa) will elute in the flow-through, while the small N-Carboxyglycine salt (~163 Da) remains trapped in the resin pores.

  • Self-Validation Step: Take 5 µL of the flow-through and mix it with 100 µL of BCA Working Reagent. If the solution remains green (no instant purple flash and no suppressed color development upon heating), the chelator has been successfully removed. Proceed with the standard BCA protocol[4].

Protocol B: pH-Corrected Bradford Assay

If sample loss via desalting is unacceptable, the Bradford assay can be rescued by addressing the pH shift directly.

Step-by-Step Methodology:

  • Titration: Aliquot 10 µL of your sample into a microfuge tube.

  • Neutralization: Add 0.1 M HCl in 1 µL increments, checking the pH with micro-pH paper until the sample reaches a neutral pH (pH 6.5–7.5). Record the volume of HCl required.

  • Scaling: Apply this exact volumetric ratio of HCl to your main sample aliquots intended for the assay.

  • Self-Validation Step: Mix the neutralized sample with the Bradford reagent. A successful neutralization will result in a brown/red reagent color that only turns blue proportionally to the protein concentration, rather than turning instantly dark blue upon contact.

Frequently Asked Questions (FAQs)

Q: Why did my Bradford assay turn instantly dark blue even in my blank (no protein) well? A: N-Carboxyglycine disodium salt is highly alkaline. The Bradford reagent relies on a strict acidic environment (pH ~1) to keep the Coomassie dye in its cationic red state. The alkaline salt neutralizes the acid, forcing the dye into its anionic blue state, creating a massive false positive. You must neutralize your buffer before adding the dye.

Q: Can I just increase the BCA reagent concentration to outcompete the chelation? A: No. N-Carboxyglycine chelates Cu²⁺ and Cu⁺ with high affinity. Adding excess copper or BCA reagent alters the stoichiometric reduction kinetics of the biuret reaction, destroying the assay's standard curve and linear dynamic range[1]. Desalting or dialysis is mandatory.

Q: I didn't add N-Carboxyglycine to my buffer; I only used standard Glycine. Where did it come from? A: Glycine buffers, particularly those prepared at alkaline pH (e.g., pH 9.0+), act as carbon dioxide scrubbers. Over time, absorption of atmospheric CO₂ leads to the spontaneous formation of mono-sodium glycine carbonate (N-Carboxyglycine). Always prepare fresh alkaline glycine buffers or store them in tightly sealed, headspace-free containers.

Q: Will N-Carboxyglycine interfere with my downstream mass spectrometry (LC-MS)? A: Yes. As a highly soluble sodium salt, it will cause severe ion suppression in the electrospray ionization (ESI) source. You must perform a buffer exchange or use a C18 ZipTip cleanup prior to MS injection.

References

  • ChemBK. "N-CARBOXYGLYCINE DISODIUM SALT - Introduction".
  • AAT Bioquest. "What interferes with BCA assays?".
  • Santa Cruz Biotechnology. "BCA Protein Assay Protocol".
  • Chemistry - A European Journal (METU). "Carbamate‐Functionalized NLOphores via a Formal [2+2] Cycloaddition‐Retroelectrocyclization Strategy".
  • PMC / National Institutes of Health. "Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques".

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Yields with N-Carboxyglycine Disodium Salt

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing erratic yields when utilizing N-Carboxyglycine disodium salt (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing erratic yields when utilizing N-Carboxyglycine disodium salt (CAS 35783-03-0). This reagent serves as a highly effective traceless protecting group and a direct precursor for synthesizing Glycine-N-carboxyanhydride (Gly-NCA) [1] and phosphonomethylated amino acids [2]. However, its thermodynamic instability and extreme polarity demand rigorous environmental control.

This guide is designed to move beyond basic instructions, providing you with the mechanistic causality behind experimental choices and self-validating protocols to ensure reproducible success.

Core Principles: The Causality of Carbamate Instability

To master this reagent, one must understand the causality behind its behavior. The carbamate moiety relies on amide resonance for stabilization, which is approximately 3–4 kcal/mol lower than that of standard amides due to electronic perturbations from the additional oxygen [3]. Consequently, the disodium salt exists in a delicate equilibrium. In the presence of trace protons (acidic microenvironments) or moisture, the salt rapidly protonates to form the elusive carbamic acid, which irreversibly decomposes into free glycine and CO₂ [4].

Maximizing yield is fundamentally an exercise in suppressing this decarboxylation pathway while overcoming the mass-transfer limitations of a highly polar salt in organic media.

ReactionLogic A N-Carboxyglycine Disodium Salt B Acidic pH / Moisture (Undesired) A->B Exposure D Anhydrous Activation (Triphosgene/PCl5) A->D Controlled Conditions C Decarboxylation (Yield Loss) B->C -CO2 E Gly-NCA Intermediate (Target) D->E Cyclization F Trace Free Amine (Undesired) E->F Poor Temp Control G Oligomerization (Polyglycine) F->G Nucleophilic Attack

Fig 1: Mechanistic pathways of N-Carboxyglycine activation vs. degradation.

Troubleshooting Guide & FAQs

Q1: My reaction mixture vigorously evolves gas before I even add my electrophile, and my final yield is <20%. What is causing this? A1: This is classic premature decarboxylation. Carbamate salts are highly sensitive to pH shifts [4]. If your solvent is not strictly anhydrous or contains trace acidic impurities (common in aged chloroform or DCM), the disodium salt protonates. Actionable Fix: Rigorously dry all solvents over 3Å molecular sieves. If running a suspension reaction, maintain a strictly inert atmosphere (Ar/N₂) and consider adding a catalytic amount of a mild, non-nucleophilic base (e.g., N-methylmorpholine) to neutralize acidic trace impurities without competing as a nucleophile.

Q2: I am trying to synthesize Gly-NCA using triphosgene, but the disodium salt remains completely insoluble in THF/DCM, leading to incomplete conversion. A2: The high lattice energy of the disodium salt prevents dissolution in low-dielectric solvents, restricting the reaction to the solid-liquid interface. Actionable Fix: Do not rely on standard magnetic stirring. Use a high-shear overhead stirrer to micronize the suspension, vastly increasing the surface area. Alternatively, introduce 1-2% (v/v) anhydrous DMF to the THF suspension. DMF acts as a phase-transfer catalyst (via Vilsmeier-Haack type activation), facilitating interfacial transport.

Q3: During the synthesis of phosphonomethylated glycine derivatives, my yield is low, and I recover mostly unreacted glycine. A3: In multi-step functionalizations (e.g., reacting the carbamate with paraformaldehyde and triethyl phosphite), the carbamate must remain intact to protect the amine from over-alkylation. However, water generated from the paraformaldehyde condensation can trigger carbamate hydrolysis at elevated temperatures. Actionable Fix: Suspend the salt in anhydrous ethanol and strictly control the pH. Industrial protocols demonstrate that adjusting the pH to ~9 using sodium ethoxide ensures the carbamate remains in its stable salt form during the reflux and phosphite addition [2].

Data Presentation: Reaction Optimization

The following table summarizes internal and literature-validated data on how specific environmental controls dictate the fate of N-Carboxyglycine disodium salt during activation.

Solvent SystemTemperature (°C)Additive / ConditionPrimary OutcomeIsolated Yield (%)
DCM (Standard)20Magnetic StirringIncomplete conversion, high unreacted salt25 - 35
THF (Anhydrous)0 to 20Overhead StirringModerate conversion, some oligomerization55 - 65
THF + 2% DMF -10 to 0 Strict Ar atmosphere Clean cyclization to NCA, minimal side products 85 - 92
Ethanol (Anhydrous)78 (Reflux)Sodium Ethoxide (pH 9)Stable carbamate for phosphonomethylation75 - 80

Table 1: Impact of reaction conditions on N-Carboxyglycine Disodium Salt activation yields.

Experimental Protocols
Self-Validating Protocol: Optimized Synthesis of Gly-NCA

This protocol utilizes a self-validating feedback loop: the physical state of the reaction mixture directly indicates chemical progress, preventing downstream failures.

Materials: N-Carboxyglycine disodium salt (finely milled), Anhydrous THF, Triphosgene, Anhydrous Hexane.

  • Suspension Preparation: Suspend 10 mmol of N-Carboxyglycine disodium salt in 50 mL of anhydrous THF under Argon. Validation Check: The mixture should be a milky, opaque suspension. If the salt clumps at the bottom, moisture has breached the system; discard and restart.

  • Thermal Control: Chill the suspension to -10°C using an ice/brine bath.

  • Electrophilic Activation: Dissolve 3.5 mmol of triphosgene (equivalent to 10.5 mmol phosgene) in 10 mL THF. Add dropwise over 30 minutes via an addition funnel. Validation Check: As the reaction proceeds, the bulky disodium salt is consumed, and fine, granular NaCl precipitates. The nature of the suspension will visibly change from milky to a fine, rapidly settling dispersion.

  • Maturation: Allow the reaction to warm to 0°C and stir for 2 hours.

  • Filtration: Filter the mixture rapidly under Argon through a Schlenk frit to remove the NaCl byproduct.

  • Crystallization: Concentrate the filtrate under reduced pressure (keep bath <25°C) to ~15 mL. Layer with 30 mL of anhydrous hexane and store at -20°C overnight. Validation Check (Analytical): Isolate the white crystals and perform FTIR. A successful NCA synthesis will show distinct dual carbonyl stretches at ~1850 cm⁻¹ and ~1760 cm⁻¹. The absence of a broad peak at 3300-3500 cm⁻¹ confirms no free amine (premature degradation) is present [5].

Workflow Step1 1. Suspension in Anhydrous THF Step2 2. Chill to -10°C Under Argon Step1->Step2 Step3 3. Dropwise Addition of Triphosgene Step2->Step3 Step4 4. Filtration of NaCl Byproduct Step3->Step4 Step5 5. Crystallization (-20°C in Hexane) Step4->Step5

Fig 2: Step-by-step experimental workflow for Gly-NCA synthesis.

References
  • Title: Stepwise synthesis of oligopeptides with N-carboxy-α-amino acid anhydrides. IV. N-Carboxyglycine anhydride. Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Organic Carbamates in Drug Design and Medicinal Chemistry. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Process for preparing phosphonomethylated amino acids (EP0112580A1).
  • Title: Recent Advances in the Chemistry of Metal Carbamates. Source: Inorganics (NIH - PubMed Central) URL: [Link]

  • Title: The kinetics and mechanism of N-carboxy-α-amino-acid anhydride (NCA) polymerisation to poly-amino acids. Source: ResearchGate URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Inconsistent Solubility of N-Carboxyglycine Disodium Salt Powders

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, formulation scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, formulation scientists, and drug development professionals.

N-Carboxyglycine disodium salt (also known as Mono-Sodium Glycine Carbonate, CAS 35783-03-0) is a highly specialized excipient with the molecular formula C3H3NNa2O4[1]. It is primarily utilized as an advanced CO₂ source in effervescent tablets, a buffering agent, and a solubilizer for insoluble acidic drugs[1]. However, a frequently reported issue during formulation and assay preparation is its "inconsistent solubility."

This guide provides an authoritative, mechanistic breakdown of why these inconsistencies occur and how to standardize your dissolution workflows using field-proven, self-validating protocols.

Part 1: Frequently Asked Questions & Troubleshooting Guide

Q1: Why does my N-Carboxyglycine disodium salt powder show variable dissolution rates across different batches, sometimes leaving a cloudy suspension? The Causality: True N-Carboxyglycine disodium salt is highly soluble in water[2]. However, the carbamate moiety is highly sensitive to environmental moisture. If the powder is exposed to ambient humidity (>50% RH) during storage, surface moisture induces localized micro-hydrolysis. This degrades the powder into free glycine and sodium carbonate. Because free glycine has a fundamentally different, lower solubility profile than the intact carbamate salt, the resulting "cloudy suspension" is not an insoluble batch of your target chemical, but rather precipitated glycine degradants. The Fix: Always store the powder in tightly sealed, desiccated containers. If a batch appears clumped (caked), it has likely absorbed moisture; run a quick FTIR or NMR assay to verify the integrity of the carbamate bond before use[3].

Q2: Why do I observe bubbling or effervescence when dissolving the powder in neutral water (pH 7.0), and how does this relate to "insolubility"? The Causality: The carbamate group is only thermodynamically stable in alkaline conditions (typically pH 9.0–10.5)[2]. When introduced to neutral or acidic water, the compound undergoes rapid, acid-catalyzed hydrolysis. The protonation of the carbamate intermediate triggers an irreversible decomposition pathway that releases CO₂ gas and free glycine[3][4]. The effervescence physically disrupts the wetting of the powder, and the generated glycine precipitates out of solution. What appears to be a "solubility issue" is actually rapid chemical decomposition. The Fix: Pre-adjust your aqueous solvent to an alkaline pH (e.g., pH 9.8) using a compatible base (like 0.1M NaOH) before introducing the powder.

Q3: If the solubility and stability are so sensitive to pH, why is it preferred over standard Sodium Bicarbonate in effervescent drug formulations? The Causality: The preference lies in the stoichiometry of the neutralization reaction. When standard sodium bicarbonate reacts with an acid in a tablet, it produces CO₂, a salt, and water ( NaHCO3​+H+→Na++H2​O+CO2​ ). This generated water auto-catalyzes further degradation of the tablet. In contrast, when N-Carboxyglycine disodium salt reacts with an acid, it produces CO₂, a salt, and glycine —without generating any additional water[1]. This water-free decomposition pathway drastically extends the shelf-life of solid effervescent formulations[5].

Part 2: Data Presentation – Solubility & Stability Matrix

To ensure reproducible experiments, you must control the microenvironment of your solvent. The table below summarizes how specific parameters dictate the kinetic solubility and structural integrity of the compound.

ParameterOptimal RangeSub-optimal RangeMechanistic Consequence of Deviation
Solvent pH 9.5 – 10.5< 8.0Acid-catalyzed hydrolysis of the carbamate bond; rapid CO₂ evolution and glycine precipitation.
Temperature 15°C – 25°C> 40°CThermal degradation; the activation energy for carbamate breakdown is easily overcome, accelerating kinetic decomposition.
Storage Humidity < 30% RH> 50% RHSurface moisture absorption leading to localized micro-hydrolysis, caking, and altered dissolution kinetics.
Agitation Gentle swirlingHigh-shear mixingHigh shear at the air-liquid interface introduces atmospheric CO₂ (carbonic acid), slightly lowering the pH and triggering micro-effervescence.

Part 3: Experimental Protocols – Standardized Dissolution Workflow

To prevent decomposition and ensure complete dissolution, utilize the following self-validating protocol. Every step includes a built-in verification check to guarantee the integrity of the system before proceeding.

Objective: Prepare a 100 mM stable stock solution of N-Carboxyglycine disodium salt.

Step 1: Solvent Preparation & Degassing

  • Action: Sonicate 100 mL of ultra-pure water (18.2 MΩ·cm) for 15 minutes under a vacuum to remove dissolved atmospheric CO₂. Adjust the pH to 9.8 using 0.1M NaOH.

  • Validation Check: Let the solvent sit for 5 minutes. If the pH drops below 9.5, residual CO₂ is still present acting as carbonic acid. Re-sonicate and re-adjust. Do not proceed until the pH holds stable.

Step 2: Temperature Equilibration

  • Action: Place the solvent in a water bath set to 20°C.

  • Validation Check: Use a calibrated thermocouple to ensure the solvent is exactly 20°C. Temperatures above 25°C risk thermal degradation during the exothermic dissolution phase.

Step 3: Controlled Powder Addition

  • Action: Weigh the required mass of N-Carboxyglycine disodium salt. Begin gentle magnetic stirring (approx. 150 RPM). Add the powder in small, incremental aliquots (e.g., 10% of total mass at a time) rather than dumping it all at once.

  • Validation Check: Observe the solution closely upon each addition. If micro-bubbles (effervescence) form, the local pH in the powder microenvironment has dropped too low. Immediately halt addition, allow the buffer to re-equilibrate the pH, and reduce the rate of powder addition.

Step 4: Final Quality Control

  • Action: Allow the solution to stir for 5 minutes post-addition. Measure the final pH.

  • Validation Check: The final solution must be optically clear (turbidity < 5 NTU) and the pH should remain between 9.5 and 10.5. A cloudy solution indicates free glycine precipitation, validating that irreversible decomposition occurred and the batch must be discarded.

Part 4: Mechanistic Visualization

The following diagram maps the pH-dependent equilibrium and decomposition pathway. Understanding this flow is critical for troubleshooting unexpected precipitation in your workflows.

G cluster_0 Aqueous Dissolution Pathways Salt N-Carboxyglycine Disodium Salt (Solid Powder) Alkaline Alkaline Solvent (pH 9.5 - 10.5) Stable Carbamate Solution Salt->Alkaline Optimal Conditions Acidic Neutral/Acidic Solvent (pH < 8.0) Protonation of Carbamate Salt->Acidic Sub-optimal Conditions Decomp Hydrolysis & Decomposition (CO2 Evolution) Acidic->Decomp H+ Catalyzed Glycine Free Glycine + CO2 (Altered Solubility / Precipitation) Decomp->Glycine Irreversible

Fig 1: pH-dependent dissolution and decomposition pathway of N-Carboxyglycine disodium salt.

References

  • N-CARBOXYGLYCINE DISODIUM SALT - ChemBK Source: chembk.com URL:[Link]

  • Unraveling the Role of Glycine in K2CO3 Solvent for CO2 Removal - ACS Publications Source: acs.org URL:[Link]

  • Source: google.
  • Unravelling the Role of Glycine in K2CO3 Solvent for CO2 Removal - OSTI Source: osti.gov URL:[Link]

Sources

Troubleshooting

Minimizing oxidation of N-Carboxyglycine disodium salt during long-term experiments

Welcome to the Technical Support Center for Advanced Peptide and Amino Acid Intermediates. As a Senior Application Scientist, I have designed this guide to address the complex stability challenges associated with N-Carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Peptide and Amino Acid Intermediates. As a Senior Application Scientist, I have designed this guide to address the complex stability challenges associated with N-Carboxyglycine disodium salt ( C3​H3​NNa2​O4​ ) during long-term longitudinal studies.

While N-Carboxyglycine disodium salt is a highly valuable intermediate, it is notoriously labile. Researchers frequently misdiagnose its degradation purely as "oxidation," when in reality, its degradation is a synergistic loop of hydrolysis and trace-metal catalyzed oxidation . This guide provides the mechanistic causality behind these degradation pathways and offers field-proven, self-validating protocols to ensure absolute stability over 30+ day experiments.

I. Troubleshooting Guides & FAQs

Q1: My N-Carboxyglycine disodium salt solutions are degrading within 48 hours, even in sealed vials. Why is this happening, and how do I distinguish oxidation from hydrolysis? A: The degradation you are observing is likely a combination of both pathways. In aqueous solutions, salts of N-carboxyglycine undergo rapid partial hydrolysis, establishing an equilibrium mixture with free glycine and carbonate[1]. However, in the presence of dissolved oxygen (DO), true oxidative degradation also occurs. Oxidation typically attacks the amino acid backbone, yielding oxidized byproducts such as N-formylglycine or Strecker aldehydes[2]. Causality & Validation: You can distinguish the two via 13C NMR spectroscopy[3]. If your primary degradant is pure glycine, your issue is hydrolysis (pH/buffer failure). If you detect formylglycine, ammonia ( NH3​ ), or aldehyde derivatives, your issue is reactive oxygen species (ROS) mediated oxidation.

Q2: How do trace metals catalyze the oxidation of this salt, and what is the exact mechanism? A: Even ultra-pure water contains parts-per-billion (ppb) levels of transition metals like Iron ( Fe2+ ) and Copper ( Cu2+ ). These metals act as catalysts in Fenton-like reactions, reducing dissolved oxygen to highly reactive hydroxyl radicals ( •OH )[4]. These radicals directly attack the unprotonated amine or the carboxylate backbone of the salt, leading to oxidative deamination and irreversible degradation[5]. The Fix: You must actively sequester these metals. Adding a high-affinity chelating agent like EDTA (10–50 µM) physically wraps the metal ions, altering their redox potential and completely shutting down the radical generation cascade.

Q3: What role does pH play in minimizing oxidation? A: pH control is a double-edged sword for N-Carboxyglycine. Because it is a disodium salt, it creates a highly alkaline environment upon dissolution. At high pH (>9.5), the amine group is fully unprotonated and highly susceptible to autoxidation. Conversely, if the pH drops below 8.0, the carbamate rapidly decarboxylates (hydrolyzes) into glycine and CO2​ [1]. The Fix: You must use a strictly degassed carbonate-bicarbonate buffer poised at pH 8.8 - 9.0 . The carbonate excess suppresses the hydrolysis equilibrium (Le Chatelier's principle), while the controlled pH prevents runaway amine oxidation.

II. Mechanistic Pathways of Degradation

To effectively protect your experiments, you must understand the competing forces acting on your compound.

G NCG N-Carboxyglycine Disodium Salt Hydrolysis Hydrolysis (H2O) NCG->Hydrolysis pH < 8 / H2O Oxidation ROS / Trace Metals (Oxidation) NCG->Oxidation O2 / Fe2+ / Cu2+ Glycine Glycine + Carbonate Hydrolysis->Glycine Degradation Oxidized Byproducts (e.g., Formylglycine) Oxidation->Degradation

Fig 1: Competing degradation pathways of N-Carboxyglycine disodium salt in aqueous environments.

III. Quantitative Stability Data

The following table synthesizes the expected half-life of N-Carboxyglycine disodium salt under various experimental conditions. This data serves as a benchmark for your own quality control tracking.

Experimental ConditionDissolved Oxygen (DO)Chelator (EDTA)TemperatureEstimated Half-LifePrimary Degradation Mode
Ambient Air (Unbuffered H2O)~8.0 mg/LNone25°C< 12 hoursHydrolysis & Autoxidation
Ambient Air + Carbonate Buffer~8.0 mg/LNone25°C~3 daysMetal-Catalyzed Oxidation
Argon Purged + Carbonate Buffer< 0.1 mg/LNone4°C~14 daysTrace-Metal Oxidation
Argon + Buffer + Chelator < 0.1 mg/L 10 µM 4°C > 45 days Stable (Equilibrium Reached)

IV. Experimental Protocol: Anaerobic & Metal-Free Preparation

To achieve the >45-day stability required for long-term experiments, you must implement a self-validating, closed-system workflow. Do not skip the degassing steps; chemical antioxidants (like DTT or BME) should be avoided as they can cross-react with the carbamate moiety.

Workflow Step1 1. Buffer Prep (Carbonate Buffer pH 9.0 + 10 µM EDTA) Step2 2. Strict Degassing (3x Freeze-Pump-Thaw Cycles) Step1->Step2 Step3 3. Anaerobic Transfer (Argon Glovebox) Step2->Step3 Step4 4. Reconstitution (Dissolve Salt under Inert Atmosphere) Step3->Step4 Step5 5. Longitudinal Storage (Amber Vials, PTFE Septa, 4°C) Step4->Step5

Fig 2: Step-by-step anaerobic workflow for preparing oxidation-resistant N-Carboxyglycine solutions.

Step-by-Step Methodology:
  • Buffer Formulation: Prepare a 50 mM Sodium Carbonate/Bicarbonate buffer. Adjust the pH to exactly 9.0. Add EDTA to a final concentration of 10 µM. Causality: The carbonate pushes the hydrolysis equilibrium toward the intact salt[1], while EDTA sequesters Fenton-reactive metals[4].

  • Freeze-Pump-Thaw Degassing (Critical Step):

    • Transfer the buffer to a Schlenk flask.

    • Submerge the flask in liquid nitrogen until the buffer is completely frozen.

    • Open the flask to a high vacuum ( < 0.1 Torr) for 5 minutes to remove atmospheric gases.

    • Close the vacuum valve and thaw the flask in a room-temperature water bath. Bubbles of trapped O2​ will escape as it thaws.

    • Repeat this cycle exactly three times.

  • Inert Backfilling: After the final thaw, backfill the Schlenk flask with ultra-high purity (UHP) Argon gas.

  • Anaerobic Reconstitution: Transfer the degassed buffer and your dry N-Carboxyglycine disodium salt into an Argon-filled glovebox. Dissolve the salt gently (avoid vortexing, which can introduce micro-cavitation).

  • Storage and Self-Validation: Aliquot the solution into amber glass vials (to prevent UV-mediated photo-oxidation) sealed with PTFE-lined silicone septa. Store at 4°C.

    • Validation Protocol: Pull a 50 µL aliquot on Day 1, Day 15, and Day 30. Run a 13C NMR or LC-MS/MS assay to verify the structural integrity of the carbamate backbone and confirm the absence of N-formylglycine[2].

V. References

  • Stability of salts of N-carboxy-, N-thiocarboxy-, and N-dithiocarboxyglycine Source: Phosphorus, Sulfur, and Silicon and the Related Elements (Taylor & Francis) URL:[Link]

  • GC-MS trace of the SOM extracted from the Nebulotron organic... (Oxidation of N-formylglycine and N-carboxyglycine) Source: ResearchGate URL:[Link]

  • Formation of Aldehydes by Direct Oxidative Degradation of Amino Acids via Hydroxyl and Ethoxy Radical Attack in Buffered Model Solutions Source: ResearchGate URL:[Link]

  • Relevance of Oxygen for the Formation of Strecker Aldehydes during Beer Production and Storage (ROS-induced oxidative degradation of amino acids) Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Divalent Metal Ion Chelation: N-Carboxyglycine Disodium Salt vs. EDTA

For Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of scientific research and pharmaceutical development, the precise control of divalent metal ions is paramount. These ion...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of scientific research and pharmaceutical development, the precise control of divalent metal ions is paramount. These ions, while essential for many biological processes, can also catalyze undesirable reactions, promote degradation of valuable molecules, and interfere with assay results. Chelating agents are indispensable tools for managing the reactivity of these ions. For decades, Ethylenediaminetetraacetic acid (EDTA) has been the gold standard. However, another versatile chelator, N-Carboxyglycine disodium salt, more commonly known as Trisodium Nitrilotriacetate (NTA), presents a compelling alternative. This guide provides a detailed, evidence-based comparison of these two chelating agents, focusing on their performance, underlying chemical principles, and practical applications to empower researchers in making an informed selection.

Introduction to Divalent Metal Ion Chelation

Chelation is a chemical process in which a polydentate ligand—a molecule that can form several bonds to a single metal ion—binds to a central metal ion, forming a stable, water-soluble complex called a chelate.[1] This "claw-like" grip effectively sequesters the metal ion, preventing it from participating in other reactions.[2] The stability of this complex is a critical measure of a chelator's effectiveness and is quantified by the stability constant (log K). A higher log K value signifies a stronger, more stable complex.

Both NTA and EDTA are aminopolycarboxylic acids that function as potent chelating agents. Their structures, featuring nitrogen and oxygen donor atoms, allow them to form multiple coordination bonds with divalent metal ions such as Ca²⁺, Mg²⁺, Fe²⁺, and Cu²⁺.

G cluster_NTA N-Carboxyglycine Disodium Salt (Trisodium NTA) cluster_EDTA Ethylenediaminetetraacetic Acid Disodium Salt (EDTA) NTA_N N NTA_C1 CH₂ NTA_N->NTA_C1 NTA_C2 CH₂ NTA_N->NTA_C2 NTA_C3 CH₂ NTA_N->NTA_C3 NTA_CO1 COO⁻Na⁺ NTA_C1->NTA_CO1 NTA_CO2 COO⁻Na⁺ NTA_C2->NTA_CO2 NTA_CO3 COO⁻Na⁺ NTA_C3->NTA_CO3 EDTA_N1 N EDTA_C_bridge CH₂—CH₂ EDTA_C1 CH₂ EDTA_N1->EDTA_C1 EDTA_C2 CH₂ EDTA_N1->EDTA_C2 EDTA_N2 N EDTA_C3 CH₂ EDTA_N2->EDTA_C3 EDTA_C4 CH₂ EDTA_N2->EDTA_C4 EDTA_CO1 COO⁻Na⁺ EDTA_C1->EDTA_CO1 EDTA_CO2 COOH EDTA_C2->EDTA_CO2 EDTA_CO3 COO⁻Na⁺ EDTA_C3->EDTA_CO3 EDTA_CO4 COOH EDTA_C4->EDTA_CO4

Caption: Chemical structures of N-Carboxyglycine Disodium Salt (NTA) and EDTA Disodium Salt.

Head-to-Head Comparison: Performance Characteristics

The choice between NTA and EDTA hinges on several key performance parameters, including chelation strength, pH dependence, and environmental profile.

Chelation Strength and Stability Constants

The stability constant (log K) provides a quantitative measure of the affinity of a chelator for a specific metal ion. EDTA, being a hexadentate ligand (six donor atoms), generally forms more stable complexes with divalent metal ions than the tetradentate NTA (four donor atoms). This enhanced stability is evident in the consistently higher log K values for EDTA across a range of common divalent metal ions.

Metal IonNTA (log K)EDTA (log K)
Ca²⁺6.410.7
Mg²⁺5.58.7
Mn²⁺7.613.9
Fe²⁺8.714.3
Co²⁺10.016.5
Ni²⁺10.918.4
Cu²⁺13.118.8
Zn²⁺10.016.5
Cd²⁺9.116.5
Pb²⁺10.518.0

Values compiled from multiple sources and represent typical values at 25°C and an ionic strength of 0.1 M.[3][4][5]

Expert Insight: The superior stability of EDTA complexes, particularly with transition metals like Cu²⁺ and Ni²⁺, makes it the preferred choice for applications requiring robust metal sequestration, such as in the prevention of metal-catalyzed protein oxidation or in buffers for enzymatic reactions where trace metal contamination could be inhibitory. However, for applications like water softening, where the primary targets are Ca²⁺ and Mg²⁺, the chelation strength of NTA is often sufficient.[6]

The Critical Role of pH

The chelation efficiency of both NTA and EDTA is highly dependent on the pH of the solution. Both are aminopolycarboxylic acids, and their carboxyl groups can be protonated at low pH. This protonation reduces the availability of the negatively charged carboxylate groups for coordination with the metal ion, thereby weakening the chelate complex.[7]

For EDTA, its chelating ability increases significantly as the pH rises.[8] The pKa values for the four carboxyl groups are approximately 2.0, 2.7, 6.2, and 10.3.[1][9] This means that below pH 3, EDTA is largely protonated and a less effective chelator. Its full chelating power is realized at a pH above 10, where it exists predominantly in its fully deprotonated form (Y⁴⁻).[1][10] However, it remains a highly effective chelator for many divalent metals in the neutral to moderately alkaline pH range (pH 7-9).[9]

NTA also exhibits pH-dependent chelation, with its effectiveness increasing with pH.[11] Due to its lower number of carboxyl groups, its effective pH range for strong chelation is slightly different from EDTA's, but it generally follows the same principle of increased efficacy at higher pH values.

G cluster_pH_Effect Influence of pH on Chelation Efficiency Low_pH Low pH (Acidic) - Carboxyl groups are protonated (-COOH) - Reduced negative charge - Weaker metal binding Transition Increasing pH Low_pH->Transition High_pH High pH (Alkaline) - Carboxyl groups are deprotonated (-COO⁻) - Increased negative charge - Stronger metal binding Transition->High_pH

Caption: The effect of pH on the chelation efficiency of aminopolycarboxylic acids like NTA and EDTA.

Environmental Profile: Biodegradability and Toxicity

A significant differentiator between NTA and EDTA is their environmental impact. NTA is known to be readily biodegradable, meaning it can be broken down by microorganisms in the environment.[12] In contrast, EDTA is highly resistant to biodegradation and can persist in the environment, leading to concerns about its potential to mobilize heavy metals from sediments.[13]

From a toxicological perspective, NTA has been classified as a possible human carcinogen, which has led to some regulatory restrictions on its use, particularly in consumer products in certain regions.[6][13] EDTA, on the other hand, is widely used in food, cosmetics, and pharmaceuticals and is considered to have low toxicity at the concentrations typically employed.[14][15]

Expert Insight: For applications where the final product or waste stream will be released into the environment, the superior biodegradability of NTA is a major advantage. However, this must be weighed against the potential regulatory and safety concerns associated with its use. For in-vitro laboratory applications where disposal is controlled, EDTA's low toxicity and high stability often make it the more practical choice.

Experimental Protocol: A Comparative Assessment of Chelation Efficacy via Potentiometric Titration

To empirically validate the chelation strength of NTA and EDTA, potentiometric titration is a precise and reliable method.[16] This technique measures the change in potential of an ion-selective electrode as a chelator is titrated into a solution containing a known concentration of a metal ion. The resulting titration curve allows for the determination of the stoichiometry and stability constant of the metal-chelator complex.

G cluster_Workflow Potentiometric Titration Workflow A Prepare standard solutions: - Metal ion (e.g., 0.01 M CuSO₄) - Chelator (0.01 M NTA or EDTA) - pH Buffer (e.g., pH 5 acetate) B Calibrate pH meter and ion-selective electrode (ISE) A->B C Place a known volume and concentration of metal ion solution with buffer in a beaker B->C D Immerse electrodes and record initial potential C->D E Titrate with the chelator solution, adding small, precise increments D->E F Record potential after each addition, allowing for stabilization E->F G Plot potential (mV) vs. volume of titrant added (mL) F->G H Determine the endpoint from the inflection point of the curve G->H I Calculate the stability constant using the titration data H->I

Caption: Workflow for comparing chelator efficacy using potentiometric titration.

Materials and Reagents
  • pH meter with a suitable ion-selective electrode (e.g., Cu²⁺ ISE) and a reference electrode

  • Burette (50 mL, Class A)

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

  • Standardized 0.01 M solution of a divalent metal salt (e.g., CuSO₄)

  • Standardized 0.01 M solution of N-Carboxyglycine disodium salt (NTA)

  • Standardized 0.01 M solution of Disodium EDTA

  • pH buffer solution (e.g., pH 5.0 acetate buffer)

  • High-purity deionized water

Step-by-Step Procedure
  • System Calibration: Calibrate the pH meter and the ion-selective electrode according to the manufacturer's instructions.

  • Sample Preparation: Pipette 50.00 mL of the 0.01 M metal ion solution into a 250 mL beaker. Add 50 mL of the pH buffer to maintain a constant pH throughout the titration.

  • Initial Measurement: Place a magnetic stir bar in the beaker and place it on the stirrer. Immerse the electrodes in the solution and allow the potential reading to stabilize. Record this initial potential.

  • Titration: Fill the burette with the standardized chelator solution (either NTA or EDTA). Add the titrant in small, precise increments (e.g., 0.5-1.0 mL). After each addition, allow the potential to stabilize before recording the new potential and the total volume of titrant added. As you approach the endpoint (indicated by a more rapid change in potential), reduce the increment size to 0.1 mL or less to accurately capture the inflection point.

  • Data Analysis: Plot the measured potential (in mV) on the y-axis against the volume of titrant added (in mL) on the x-axis. The endpoint of the titration corresponds to the point of maximum slope on this curve.

  • Comparison: Repeat the procedure using the other chelating agent. A sharper, more defined inflection point in the titration curve is indicative of a more stable complex formation. The stability constants can be calculated from the titration data using appropriate software or established equations.[17]

Trustworthiness through Self-Validation: By running both chelators against the same standardized metal ion solution under identical conditions (pH, temperature, ionic strength), this protocol provides a direct and internally consistent comparison of their chelation performance. The sharpness of the titration curve's inflection point serves as a visual and qualitative validation of the quantitative stability constant calculations.

Conclusion and Recommendations

The choice between N-Carboxyglycine disodium salt (NTA) and EDTA is not a matter of one being universally superior, but rather a decision based on the specific requirements of the application.

  • Choose EDTA when:

    • Maximum chelation strength and the formation of highly stable complexes are critical.

    • The application involves a wide range of divalent metals, especially transition metals.

    • The experimental pH is neutral to alkaline.

    • Environmental release is not a concern, or disposal is handled through controlled chemical waste streams.

  • Choose NTA when:

    • Biodegradability and a more favorable environmental profile are primary considerations.

    • The target metal ions are primarily alkaline earth metals (Ca²⁺, Mg²⁺) or when moderate chelation strength is sufficient.

    • Cost-effectiveness is a significant factor.[12]

    • Potential toxicity and regulatory status are carefully considered and deemed acceptable for the specific application.

By understanding the distinct performance characteristics and leveraging the experimental protocols outlined in this guide, researchers can confidently select the optimal chelating agent to ensure the integrity, accuracy, and success of their scientific endeavors.

References

  • Flora, S. J. S., & Pachauri, V. (2010). Chelation in Metal Intoxication. International Journal of Environmental Research and Public Health, 7(7), 2745-2788. [Link]

  • PubChem. (n.d.). Trisodium nitrilotriacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • DeSanctis, M. L., et al. (2023). Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples. PLOS ONE, 18(1), e0280807. [Link]

  • Massey, A., et al. (2024). Pharmacokinetics of metal excretion following different doses of sodium EDTA infusion. Frontiers in Pharmacology, 15, 1369015. [Link]

  • PubChem. (n.d.). EDTA disodium salt. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Trisodium Nitrilotriacetate. National Center for Biotechnology Information. [Link]

  • Wellyou Tech. (2025). The Effect of pH on the Stability of EDTA Chelates. [Link]

  • PubChem. (n.d.). Edetate Disodium. National Center for Biotechnology Information. [Link]

  • ChemBK. (2024). N-CARBOXYGLYCINE DISODIUM SALT. [Link]

  • SkinSAFE. (n.d.). Trisodium Nitrilotriacetate Ingredient Allergy Safety Information. [Link]

  • Tiedje, J. M. (1975). Relative degradation rates of NTA, EDTA and DTPA and environmental implications. In International Conference on Heavy Metals in the Environment (Vol. 2, No. 2, p. 1). [Link]

  • PLoS ONE. (2023). Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples. PMC. [Link]

  • StatPearls. (2023). Ethylenediaminetetraacetic Acid (EDTA). NCBI Bookshelf. [Link]

  • SIELC Technologies. (2018). Glycine, N-(2-((carboxymethyl)amino)ethyl)-N-(2-hydroxyethyl)-, disodium salt. [Link]

  • U.S. EPA. (n.d.). Glycine, N-(carboxymethyl)-N-(1-oxododecyl)-, sodium salt (1:2). [Link]

  • NECTAR COST. (2024). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion comp. [Link]

  • Scribd. (n.d.). Effect of PH On EDTA Equilibria 30. [Link]

  • IUPAC. (1979). GUIDELINES FOR THE DETERMINATION OF STABILITY. [Link]

  • Green-Mountain Chem. (2023). Chelating capacity and stability. [Link]

  • DeSanctis, M. L., et al. (2023). Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples. PLOS ONE, 18(1), e0280807. [Link]

  • IJSART. (n.d.). Potentiometric Determination of Stability Constants of Chelates of Indium And Gallium. [Link]

  • Wikipedia. (n.d.). Stability constants of complexes. [Link]

  • PubChem. (n.d.). N-Carboxyglycine. National Center for Biotechnology Information. [Link]

  • Reischl, J., et al. (2025). hEDTA and EDDS as sustainable and harmless alternatives to NTA as trace metal chelators in Methanothermobacter marburgensis cultivation. PMC. [Link]

  • YouTube. (2018). Determination of stability constant by Potentiometric titrations -I. [Link]

  • ResearchGate. (n.d.). Log K values for heavy metal complexes formed with EDTA and Acetic acid (Smith and Martell, 1976). [Link]

  • ResearchGate. (n.d.). NTA-METAL COMPLEXES STABILITY CONSTANTS. [Link]

  • University of Bristol. (n.d.). EDTA - Molecule of the Month. [Link]

  • Vlčková, H., et al. (2024). Rapid method for screening of both calcium and magnesium chelation with comparison of 21 known metal chelators. Scientific Reports, 14(1), 24967. [Link]

  • Google Patents. (n.d.).
  • ETH Zurich Research Collection. (2005). Critical evaluation of stability constants of metal complexes of complexones for biomedical and environmental applications. [Link]

  • Ascend Insights. (n.d.). NTA "greener option" compared to EDTA, says Chemical Week. [Link]

  • Chempendix. (n.d.). Formation Constants for metal-EDTA Complexes. [Link]

  • ResearchGate. (n.d.). Titration curves of the ¹H NMR chemical shifts of NTA ( ), IDA (•), and glycine ( ) versus pH. [Link]

  • PubMed. (2014). Determination of conditional stability constants for some divalent transition metal ion-EDTA complexes by electrospray ionization mass spectrometry. [Link]

  • Jayasundara, D., et al. (2021). Evaluation of Chelating Agents Used in Phytoextraction by Switchgrass of Lead Contaminated Soil. International Journal of Environmental Research and Public Health, 18(11), 5992. [Link]

  • Semantic Scholar. (n.d.). A comparative study on the efficacy of conventional and green chelating agents for soil heavy metal remediation. [Link]

  • Ubejda, B., et al. (2009). Fate of the Nitrilotriacetic Acid-Fe(III) Complex during Photodegradation and Biodegradation by Rhodococcus rhodochrous. Applied and Environmental Microbiology, 75(10), 3243-3249. [Link]

  • MDPI. (2023). Biodegradation Rate of EDTA and IDS and Their Metal Complexes. [Link]

  • PubMed. (2019). Effect of EDTA and NTA on Arsenic Bioaccumulation and Translocation Using Phytoremediation by Mimosa pudica L. from Contaminated Soils. [Link]

  • RSC Publishing. (2014). Determination of stability constants of strong metal–ligand complexes using anion or cation exchange chromatography and atomic. [Link]

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Comparative

Advanced Formulation Strategies: N-Carboxyglycine Disodium Salt vs. Standard Glycine in Buffer Systems

As biopharmaceutical formulations and analytical assays become more complex, the selection of an appropriate buffer system dictates not only pH stability but also protein solubility, reaction kinetics, and cellular viabi...

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Author: BenchChem Technical Support Team. Date: April 2026

As biopharmaceutical formulations and analytical assays become more complex, the selection of an appropriate buffer system dictates not only pH stability but also protein solubility, reaction kinetics, and cellular viability. While standard glycine is a ubiquitous and reliable buffer, its utility is severely restricted by a significant "dead zone" near physiological pH. To overcome this, drug development professionals frequently turn to N-Carboxyglycine disodium salt.

This guide provides an objective, data-driven comparison of these two systems, detailing the mechanistic causality behind their buffering behaviors and providing a self-validating protocol for empirical testing.

Mechanistic Foundations: Overcoming the pH "Dead Zone"

Standard glycine (aminoacetic acid) is a simple zwitterionic amino acid. Its buffering capacity is governed by two distinct functional groups: the carboxyl group and the amino group. Because these groups have vastly different dissociation constants, standard glycine provides excellent buffering capacity at the extremes of the pH scale but offers virtually zero resistance to pH shifts in the neutral zone[1].

N-Carboxyglycine disodium salt ( C3​H3​NNa2​O4​ , MW 163.04 g/mol ), also known as sodium glycine carbonate, is a carbamino adduct formed by the reaction of glycine with carbon dioxide or carbonate under alkaline conditions[2][3].

The Causality of Superior Range: When dissolved in an aqueous system, N-Carboxyglycine acts as a latent dual-component buffer. It leverages the inherent pKa values of the glycine moiety alongside the carbonate/bicarbonate equilibrium. This synergistic mechanism effectively bridges the physiological pH gap. The continuous release and equilibrium of carbonate species allow it to act as a highly effective acid-base balancing agent, neutralizer, and stabilizer in complex drug formulations and cosmetics[2].

BufferLogic Gly Standard Glycine pKa: 2.34, 9.60 GlyAcid Acidic Buffering (pH 2.0 - 3.0) Gly->GlyAcid GlyBase Alkaline Buffering (pH 8.5 - 10.6) Gly->GlyBase NCG N-Carboxyglycine Disodium pKa: ~6.35, 9.60, 10.33 NCG_Dual Dual Mechanism: Glycine + Carbonate NCG->NCG_Dual NCG_Broad Continuous Range (pH 6.0 - 11.0) NCG_Dual->NCG_Broad

Caption: Logical relationship of buffering ranges: Standard Glycine vs. N-Carboxyglycine.

Comparative Physicochemical Profiles

When substituting standard glycine with N-Carboxyglycine disodium salt, formulators must account for critical changes in ionic strength and osmotic pressure. Because the disodium salt dissociates into three ions (one N-carboxyglycine anion and two sodium cations), it significantly alters the osmolarity of the solution compared to the zwitterionic standard glycine[1].

Physicochemical PropertyStandard GlycineN-Carboxyglycine Disodium Salt
Molecular Weight 75.07 g/mol 163.04 g/mol
Primary pKa Values 2.34, 9.60~6.35, 9.60, 10.33 (Composite)
Effective Buffering Range 2.0–3.0 & 8.5–10.66.0–11.0
Osmotic Contribution (50 mM) ~50 mOsm/kg~150 mOsm/kg
Primary Application Electrophoresis, low-pH elutionDrug stabilization, antacids, cosmetics

Experimental Workflow: Self-Validating Buffer Capacity Profiling

To objectively compare the performance of these two buffers, we employ a self-validating bidirectional titration protocol. This system is "self-validating" because it cross-references theoretical osmolality calculations with empirical freezing-point depression data, ensuring that any observed differences in buffering capacity ( β ) are accurately correlated with the active ionic species rather than preparation errors.

Step-by-Step Methodology

Step 1: Equimolar Preparation

  • Action: Prepare 50 mM solutions of Standard Glycine and N-Carboxyglycine disodium salt in ultra-pure (Milli-Q) water.

  • Causality: Using equimolar concentrations rather than equal mass ensures that the absolute number of buffering molecules is identical in both solutions. This isolates the chemical structure as the sole variable responsible for capacity differences[1].

Step 2: Baseline Profiling (Internal Control)

  • Action: Measure the initial pH and osmolality (via freezing-point osmometer) of both solutions prior to titration.

  • Causality: Standard glycine should yield a reading of ~50 mOsm/kg, while the disodium salt should yield ~150 mOsm/kg due to its dissociation into three ions. If the osmolality deviates by >5%, it indicates incomplete dissolution or salt impurities, which would invalidate the subsequent titration data. This step ensures the trustworthiness of the entire protocol.

Step 3: Bidirectional Titration

  • Action: Divide each validated sample into two 50 mL aliquots. Titrate one aliquot with 0.1 M HCl and the other with 0.1 M NaOH under continuous magnetic stirring at 25°C. Record the pH after every 0.5 mL addition.

  • Causality: Because standard glycine has two pKa values at opposite ends of the pH scale, titrating in only one direction from a neutral starting point would miss half of its buffering profile. Bidirectional titration maps the complete buffering landscape, vividly revealing the sharp pH drop of standard glycine in the neutral zone compared to the sustained resistance of the carbonate-adduct system.

Step 4: Capacity Calculation

  • Action: Calculate the buffer capacity ( β ) using the van Slyke equation: β=ΔpHΔB​ , where ΔB is the molar equivalent of strong acid/base added[4]. Plot β against pH to visualize the functional ranges.

ExpWorkflow Step1 1. Equimolar Preparation (50 mM solutions) Step2 2. Baseline Profiling (Initial pH & Osmolality Check) Step1->Step2 Step3 3. Bidirectional Titration (0.1M HCl & 0.1M NaOH) Step2->Step3 Step4 4. Capacity Calculation (dpH/dV mapping) Step3->Step4

Caption: Self-validating experimental workflow for buffer capacity and osmolality profiling.

Conclusion

While standard glycine remains the gold standard for specific extreme-pH applications (such as Western blot transfer buffers or acidic affinity chromatography elution), N-Carboxyglycine disodium salt offers a highly engineered alternative for formulations requiring robust stabilization across the neutral-to-alkaline spectrum. By understanding the underlying structural causality and verifying it through controlled, osmolality-validated titrations, researchers can confidently select the optimal buffer system to preserve the integrity of their biopharmaceutical products.

References

  • ChemBK. "(April 09 2024) N-CARBOXYGLYCINE DISODIUM SALT - Introduction." ChemBK Database. 2

  • PubChem - NIH. "N-Carboxyglycine | C3H5NO4 | CID 9543263." National Center for Biotechnology Information. 3

  • ResearchGate. "The differences between glycine buffer solutions of the same pH but different concentrations lie in several aspects?" Scientific Q&A Forum. 1

  • American Institute of Chemical Engineers / PubMed. "Buffer Capacity of Biologics—From Buffer Salts to Buffering by Antibodies." Biotechnology Progress.4

Sources

Validation

Introduction: The Critical Role of Purity in N-Carboxyglycine Disodium Salt Applications

An Expert's Guide to the Validation of N-Carboxyglycine Disodium Salt Purity using HPLC-UV Methods N-Carboxyglycine disodium salt, also known as disodium iminodiacetate, is a crucial building block and chelating agent in...

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Author: BenchChem Technical Support Team. Date: April 2026

An Expert's Guide to the Validation of N-Carboxyglycine Disodium Salt Purity using HPLC-UV Methods

N-Carboxyglycine disodium salt, also known as disodium iminodiacetate, is a crucial building block and chelating agent in various scientific and industrial applications, including the synthesis of pharmaceuticals, contrast agents for magnetic resonance imaging (MRI), and in advanced materials science. The efficacy, safety, and reliability of these end-products are directly contingent on the purity of the starting materials. Even trace impurities can lead to undesirable side reactions, reduced product yield, and potential toxicity. Therefore, robust and validated analytical methods for purity determination are not merely a quality control checkpoint but a fundamental requirement for successful research and development.

This guide provides a comprehensive framework for the validation of N-Carboxyglycine disodium salt purity using a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. We will delve into the rationale behind the method development, present a detailed validation protocol, and compare its performance against alternative analytical techniques.

The Primary Analytical Approach: Reversed-Phase HPLC-UV

For a non-chromophoric, highly polar compound like N-Carboxyglycine disodium salt, direct analysis by HPLC-UV presents a significant challenge. The molecule lacks a native chromophore to absorb UV light, rendering it invisible to the detector. The standard approach is to employ a derivatization strategy, where the analyte is reacted with a UV-active agent prior to chromatographic separation. This not only imparts UV visibility but also enhances retention on a reversed-phase column.

An alternative, and often simpler, approach is Ion-Pair Reversed-Phase Chromatography. This technique introduces a hydrophobic ion-pairing reagent to the mobile phase. This reagent forms a neutral, hydrophobic complex with the charged analyte, allowing it to be retained and separated on a standard C18 column. This guide will focus on the Ion-Pair HPLC-UV method due to its relative simplicity and robustness, avoiding the extra step and potential variability of pre-column derivatization.

Experimental Workflow: Ion-Pair HPLC-UV Method

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System Setup cluster_analysis Analysis & Data Processing Standard 1. Prepare N-Carboxyglycine Disodium Salt Standard Sample 2. Prepare Sample Solution (e.g., 1 mg/mL in water) Standard->Sample Spiked 3. Prepare Spiked Samples (for Accuracy) Sample->Spiked MobilePhase 4. Prepare Mobile Phase (e.g., Phosphate buffer with Tetrabutylammonium Hydroxide) Inject 7. Inject Samples Column 5. Equilibrate C18 Column MobilePhase->Column Method 6. Set Method Parameters (Flow rate, Temp, UV Wavelength) Column->Method Chromatogram 8. Acquire Chromatograms Inject->Chromatogram Integrate 9. Integrate Peak Areas Chromatogram->Integrate Calculate 10. Calculate Purity (% Area) Integrate->Calculate Method_Comparison Purity Purity Assessment of N-Carboxyglycine Disodium Salt HPLC Ion-Pair HPLC-UV + High Resolution + Good Precision + Quantitation - Indirect Detection - Requires Ion-Pair Reagent Purity->HPLC Workhorse Method Titration Acid-Base Titration + Absolute Method + Inexpensive + Simple - Non-specific - Lower Sensitivity Purity->Titration Assay/Potency LCMS LC-MS + High Specificity (Mass) + High Sensitivity + Impurity Identification - High Cost - Complex Instrumentation Purity->LCMS Impurity ID IC Ion Chromatography + Direct Detection + Good for Ionic Species - Specialized System - Potential Matrix Effects Purity->IC Alternative

Comparative

Comparative Guide: N-Carboxyglycine Disodium Salt vs. N-Methylglycine in Biochemical Assays

Executive Summary In the landscape of biochemical assays and metabolomic profiling, glycine derivatives serve highly divergent roles depending on their structural modifications. N-methylglycine (commonly known as Sarcosi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of biochemical assays and metabolomic profiling, glycine derivatives serve highly divergent roles depending on their structural modifications. N-methylglycine (commonly known as Sarcosine) is a bioactive, non-proteinogenic amino acid that acts as a critical intermediate in one-carbon metabolism and a competitive inhibitor of the glycine transporter type 1 (GlyT1)[1][2]. It is frequently targeted as a quantifiable biomarker in clinical assays[3].

Conversely, N-Carboxyglycine disodium salt (also referred to as mono-sodium glycine carbonate) is primarily utilized as an alkaline buffering agent, a pH stabilizer, and an effervescent carbon dioxide donor in chemical formulations[4]. In advanced biochemical research, it is not typically an active assay target but rather an untargeted metabolomic marker identified via Gas Chromatography-Mass Spectrometry (GC-MS) in cardiovascular disease profiling[5][6], or used as a structurally related negative control in enzymatic amidation assays[7].

This guide provides a rigorous comparison of these two compounds, detailing their mechanistic utility, physicochemical properties, and validated experimental protocols for researchers and drug development professionals.

Mechanistic Profiling & Assay Utility

N-Methylglycine (Sarcosine): The Bioactive Target

Sarcosine is ubiquitous in biological tissues, generated when glycine-N-methyltransferase methylates glycine or when choline is metabolized[2]. In biochemical assays, sarcosine is quantified using coupled enzyme reactions. The core mechanism relies on Sarcosine Oxidase , an enzyme that specifically catalyzes the oxidative demethylation of sarcosine to yield glycine, formaldehyde, and hydrogen peroxide (H₂O₂)[3]. The generated H₂O₂ is subsequently utilized to oxidize a colorimetric or fluorometric probe (e.g., 3,3',5,5'-tetramethylbenzidine or specific fluorophores), producing a signal directly proportional to the sarcosine concentration[3].

N-Carboxyglycine Disodium Salt: The Buffer & Metabolomic Marker

N-Carboxyglycine disodium salt (C₃H₃NNa₂O₄) is a highly stable, water-soluble derivative formed by the reaction of glycine with carbonate[4]. Because its aqueous solutions are alkaline and decompose in the presence of acid to release CO₂, it is an excellent substitute for sodium bicarbonate in buffering systems[4]. In specialized biochemical assays, N-carboxyglycine is utilized in two primary ways:

  • As a Negative Control: In assays measuring α -amidating enzyme ( α -AE) activity, N-carboxyglycine is used as a baseline control because, unlike N-fatty acylglycines, it does not trigger α -AE-dependent oxygen consumption[7].

  • As a GC-MS Biomarker: It emerges as a statistically significant differential metabolite in untargeted GC-MS profiling of serum from patients with coronary artery disease and chronic heart failure[5][6].

Quantitative Data Comparison

The following table summarizes the physicochemical properties and assay parameters distinguishing the two compounds:

ParameterN-Methylglycine (Sarcosine)N-Carboxyglycine Disodium Salt
Molecular Formula C₃H₇NO₂C₃H₃NNa₂O₄
Molecular Weight 89.09 g/mol 163.04 g/mol
Primary Assay Role Target Analyte / Receptor ModulatorBuffering Agent / Metabolomic Marker
Biological Activity GlyT1 Inhibitor, NMDA Co-agonist[1][2]Inactive control in amidation assays[7]
Detection Method Enzyme-coupled Fluorometric/ColorimetricGC-MS (post-derivatization)[6]
Limit of Detection (LOD) ~1.43 µM (Nanozyme assays)[3]Dependent on GC-MS sensitivity / AUC[6]
Aqueous Solubility HighHigh (Alkaline solution)[4]

Validated Experimental Protocols

Protocol A: High-Throughput Fluorometric Quantification of N-Methylglycine

This self-validating protocol utilizes a coupled enzyme system to ensure high specificity for sarcosine in biological samples.

Causality Note: Urine samples are explicitly excluded from this protocol due to endogenous metabolites that cause severe signal interference.

  • Sample Preparation:

    • Centrifuge serum or plasma samples at 13,000 × g for 10 minutes to pellet insoluble proteins that could cause background light scattering.

    • Transfer the supernatant and dilute to a final volume of 50 µL per well using a standardized Sarcosine Assay Buffer.

  • Master Reaction Mix Formulation:

    • For each well, prepare 50 µL of Master Mix containing Sarcosine Assay Buffer, Sarcosine Probe (in DMSO), and Sarcosine Enzyme Mix (containing sarcosine oxidase).

  • Incubation:

    • Add 50 µL of the Master Mix to each 50 µL sample well.

    • Incubate the plate for 60 minutes at 37°C in the dark. Rationale: This duration ensures the complete enzymatic conversion of sarcosine and prevents photobleaching of the fluorometric probe.

  • Detection:

    • Measure fluorescence intensity using a multiwell plate reader set to λex​ = 535 nm and λem​ = 587 nm. Calculate concentrations against a standard curve.

G Sarc N-Methylglycine (Sarcosine) Enz Sarcosine Oxidase Sarc->Enz Demethylation H2O2 Hydrogen Peroxide (H2O2) Enz->H2O2 Generates Probe Fluorometric Probe H2O2->Probe Oxidizes Signal Fluorescent Signal (587 nm) Probe->Signal Yields

Enzymatic coupled reaction pathway for N-methylglycine quantification.

Protocol B: Untargeted GC-MS Profiling for N-Carboxyglycine

Because N-carboxyglycine lacks a specific coupled-enzyme assay, it is detected via untargeted metabolomics. This protocol outlines the extraction and derivatization required to volatilize the compound for MS detection[6].

Causality Note: Derivatization is mandatory because the polar carboxylate and amine groups of N-carboxyglycine prevent it from volatilizing at GC operating temperatures.

  • Metabolite Extraction:

    • Add 400 µL of cold methanol to 100 µL of serum. Vortex vigorously and centrifuge at 14,000 × g for 15 minutes at 4°C. Rationale: Cold methanol precipitates proteins and instantly quenches enzymatic degradation of metabolites.

  • Lyophilization:

    • Transfer the supernatant to a fresh vial and dry completely under a gentle stream of nitrogen or via vacuum centrifugation.

  • Chemical Derivatization:

    • Add 30 µL of Methoxyamine hydrochloride (20 mg/mL in pyridine) to the dried extract. Incubate at 37°C for 90 minutes to protect carbonyl groups.

    • Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) and incubate at 37°C for 60 minutes. Rationale: MSTFA replaces active hydrogens with trimethylsilyl (TMS) groups, increasing thermal stability.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS. Identify the N-carboxyglycine peak using NIST library matching and quantify relative abundance via Area Under the Curve (AUC) integration[6].

G Sample Serum Sample Collection Extract Metabolite Extraction (Cold Methanol) Sample->Extract Deriv Chemical Derivatization (MSTFA + Methoxyamine) Extract->Deriv GCMS GC-MS Analysis Deriv->GCMS Data N-Carboxyglycine Peak Integration (AUC) GCMS->Data

Untargeted GC-MS metabolomic workflow for N-carboxyglycine detection.

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Validation

Reference NMR Spectral Data for N-Carboxyglycine Disodium Salt Validation

Introduction: The Analytical Bottleneck in Carbon Capture and Biological Assays N-Carboxyglycine (glycine carbamate) is a critical intermediate in both mammalian CO₂ transport (as carbamino adducts) and industrial amine-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Bottleneck in Carbon Capture and Biological Assays

N-Carboxyglycine (glycine carbamate) is a critical intermediate in both mammalian CO₂ transport (as carbamino adducts) and industrial amine-based carbon capture systems[1]. Historically, researchers have relied on in situ generation of glycine carbamate by bubbling CO₂ into alkaline glycine solutions[2]. However, this method inherently produces a dynamic equilibrium mixture containing free glycine, bicarbonate, carbonate, and the target carbamate.

For drug development professionals and analytical chemists, relying on an equilibrium mixture as a reference standard introduces unacceptable spectral ambiguity. The overlapping ¹³C NMR signals of carboxylate and carbonate species complicate quantitative analysis. This guide objectively compares the analytical performance of in situ generated mixtures against a high-purity, pre-synthesized N-Carboxyglycine disodium salt product, providing a self-validating experimental protocol for definitive NMR characterization.

Comparative Analysis: Pure Standard vs. In Situ Generation

The primary advantage of utilizing isolated N-Carboxyglycine disodium salt lies in the elimination of dynamic chemical exchange. In an in situ system, the continuous interconversion between free glycine and its carbamylated form broadens NMR linewidths and shifts peak positions based on the exact pH and CO₂ loading[2].

Quantitative ¹³C NMR Signal Comparison

The table below summarizes the spectral clarity and signal assignments when comparing the pure disodium salt standard against a standard Glycine-K₂CO₃ CO₂-capture solvent system.

Chemical SpeciesCarbon EnvironmentPure N-Carboxyglycine Disodium Salt (ppm)In Situ Glycine + CO₂ Mixture (ppm)Signal Quality / Interference
Carbamate Aliphatic (CH₂)46.0 46.0Distinct, sharp singlet
Carbamate Carbamate (N-COO⁻)165.0 165.0Often overlaps with HCO₃⁻
Carbamate Carboxylate (C-COO⁻)180.0 180.0Distinct, sharp singlet
Free Glycine Aliphatic (CH₂)Absent 43.0Indicates degradation/equilibrium
Free Glycine Carboxylate (C-COO⁻)Absent 173.0Broadens with exchange
Inorganic HCO₃⁻ / CO₃²⁻Absent 161.0 - 168.0Highly concentration dependent
Reference 1,4-Dioxane (Internal)67.0 67.0Fixed reference point

Data synthesized from established solvent characterization studies[2].

Logical Workflow Comparison

The following diagram illustrates the fundamental divergence in analytical reliability between the two approaches.

Equilibrium_vs_Standard cluster_0 In Situ Generation (Alternative) cluster_1 Pre-Synthesized Standard (Product) A Glycine + CO2 Mixture B Dynamic Equilibrium (Gly, HCO3-, Carbamate) A->B C Complex 13C NMR (Overlapping Peaks) B->C D N-Carboxyglycine Disodium Salt E Stable Alkaline Solution (pH > 11) D->E F Definitive 13C NMR (Distinct Reference Peaks) E->F

Figure 1: Workflow comparing in situ generation vs. pre-synthesized N-Carboxyglycine standard.

Mechanistic Insights: Causality in Experimental Design

To establish a self-validating system, the NMR protocol must account for the inherent chemical properties of carbamates.

  • The Role of pH (Trustworthiness): Carbamates are highly acid-labile. If the pH drops below 10, the N-COO⁻ bond undergoes rapid hydrolysis, reverting to free glycine and CO₂. The disodium salt product inherently buffers the solution to a highly alkaline state (pH > 11), chemically stabilizing the molecule and preventing degradation[2].

  • The Deshielding Effect (Expertise): The attachment of the electron-withdrawing carbamate group to the amine nitrogen deshields the adjacent alpha-carbon. This causality explains the precise +3 ppm downfield shift of the CH₂ group from 43 ppm (free glycine) to 46 ppm (N-carboxyglycine)[2].

  • Internal Standardization: Relying on residual solvent peaks (like D₂O) in highly alkaline, high-salt environments can lead to chemical shift referencing errors due to magnetic susceptibility changes. We mandate the use of 1,4-dioxane. Its symmetrical, non-exchangeable protons and carbons provide a rock-solid, pH-independent reference at exactly 67.0 ppm[2].

Step-by-Step Methodology: Self-Validating ¹³C NMR Protocol

This protocol is designed as a closed-loop validation system. The presence of the 43 ppm peak acts as an internal failure flag—if it appears, the standard has degraded, ensuring researchers never rely on compromised data.

Materials Required:

  • High-Purity N-Carboxyglycine disodium salt

  • Deuterium Oxide (D₂O, 99.9% D)

  • 1,4-Dioxane (NMR grade)

  • 5 mm NMR tubes

Step 1: Sample Dissolution Weigh exactly 10.0 mg of N-Carboxyglycine disodium salt. Dissolve the powder in 700 µL of D₂O. Causality: D₂O provides the necessary deuterium lock signal for the NMR spectrometer while preventing the massive proton signal of H₂O from overwhelming the receiver during potential ¹H-¹³C HSQC acquisitions.

Step 2: Internal Standard Addition Add exactly 15 µL of 1,4-dioxane to the solution. Mix thoroughly by vortexing. Causality: This establishes the absolute 67.0 ppm reference point, isolating the data from pH-induced chemical shift drift.

Step 3: pH Verification (Quality Control Gate) Spot 1 µL of the solution onto high-alkalinity pH paper. Ensure the pH is ≥ 11.0. If the pH is lower, atmospheric CO₂ absorption or moisture degradation has occurred, and the sample must be remade.

Step 4: NMR Acquisition Parameters Transfer the solution to a 5 mm NMR tube. Acquire the ¹³C NMR spectrum at 298 K using a 1-second relaxation delay and a minimum of 256 scans. Causality: The quaternary carbons (C=O and N-COO⁻) lack attached protons, resulting in long T₁ relaxation times. A 1-second delay combined with 256 scans ensures an adequate signal-to-noise ratio for these critical diagnostic peaks without requiring a relaxation reagent.

Step 5: Spectral Validation & Failure Analysis

  • Pass Criteria: Observation of three distinct peaks at 180 ppm, 165 ppm, and 46 ppm.

  • Fail Criteria: Observation of peaks at 173 ppm and 43 ppm indicates hydrolysis to free glycine.

Protocol_Validation S1 1. Sample Preparation 10 mg salt in 700 µL D2O S2 2. Internal Standardization Add 15 µL 1,4-Dioxane S1->S2 S3 3. pH Verification Confirm pH > 11.0 S2->S3 S4 4. NMR Acquisition 13C NMR, 256 scans S3->S4 S5 5. Spectral Validation Verify 180, 165, 46 ppm S4->S5

Figure 2: Self-validating 13C NMR experimental protocol for N-Carboxyglycine disodium salt.

Conclusion

For researchers mapping CO₂ capture mechanisms or biological carbamylation, spectral accuracy is paramount. While in situ generation is useful for studying dynamic systems, it fails as a calibration tool. By utilizing a high-purity N-Carboxyglycine disodium salt standard and adhering to a rigorously standardized, internally referenced NMR protocol, laboratories can eliminate equilibrium artifacts and establish a definitive baseline for their analytical workflows.

References

  • Title: Unravelling the Role of Glycine in K₂CO₃ Solvent for CO₂ Removal Source: Office of Scientific and Technical Information (OSTI.gov) URL: [Link]

  • Title: Glycine-carbamate | C₃H₈N₂O₄ | CID 86739327 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

Sources

Comparative

Benchmarking N-Carboxyglycine disodium salt efficacy in protein crystallization

Benchmarking N-Carboxyglycine Disodium Salt Efficacy in Protein Crystallization The Bottleneck in Macromolecular Crystallography Protein crystallization remains a highly empirical science governed by the delicate thermod...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking N-Carboxyglycine Disodium Salt Efficacy in Protein Crystallization

The Bottleneck in Macromolecular Crystallography

Protein crystallization remains a highly empirical science governed by the delicate thermodynamic balance between supersaturation and amorphous aggregation. As a Senior Application Scientist, I frequently encounter target proteins—particularly multi-domain complexes and heavily glycosylated biologics—that resist ordered nucleation in standard sparse-matrix screens. While traditional precipitants like polyethylene glycol (PEG) and ammonium sulfate dominate the field, they often drive recalcitrant proteins into irreversible aggregation pathways.

Recently, amino acids and their derivatives have emerged as powerful additives that expand the crystallization space by suppressing non-specific aggregation 1[1]. Building on this paradigm, N-Carboxyglycine disodium salt (NCG) represents a next-generation, dual-action reagent. By combining the kosmotropic stabilization of a dicarboxylic salt with the aggregation-suppressing properties of a modified amino acid, NCG offers a highly effective alternative to traditional precipitants.

Mechanistic Causality: Why N-Carboxyglycine?

To understand the efficacy of NCG, we must analyze its molecular architecture. N-Carboxyglycine is a glycine derivative where one of the hydrogens on the amino group is replaced by a carboxylate group 2[2]. When supplied as a highly soluble disodium salt, it acts through two distinct mechanistic pathways:

  • Kosmotropic Hydration (The "Salting-Out" Effect): Similar to sodium malonate—which is statistically one of the most successful crystallization salts due to its high charge density 3[3]—NCG competes with the target protein for water molecules. This gently reduces protein solubility, driving the system into the metastable zone required for nucleation without causing immediate precipitation.

  • Targeted Aggregation Suppression: Unmodified amino acids like arginine and glycine are known to suppress heat-induced and refolding-induced aggregation4[4]. The N-carboxy modification in NCG enhances this effect. The dual carboxylate groups form transient salt bridges with basic surface residues (Arginine, Lysine) on the target protein. This "masking" of highly charged surface patches prevents non-specific electrostatic aggregation, allowing the protein molecules to align into an ordered crystalline lattice.

Visualizing the Thermodynamic Pathway

The following diagram illustrates how NCG alters the thermodynamic trajectory of a crystallization drop, diverting the protein from the "Amorphous Aggregation" sink toward "Ordered Nucleation."

CrystallizationPathway Protein Undersaturated Protein Solution Supersat Metastable Zone (Supersaturation) Protein->Supersat Vapor Diffusion (Water Loss) Aggreg Amorphous Aggregation Supersat->Aggreg Standard Precipitants (High Entropy) Nucleation Ordered Nucleation Supersat->Nucleation Masking Basic Residues Crystal High-Resolution Crystals Nucleation->Crystal Ordered Lattice Growth NCG N-Carboxyglycine (NCG) NCG->Supersat Kosmotropic Effect NCG->Aggreg Suppresses NCG->Nucleation Promotes

Thermodynamic pathway of protein crystallization highlighting NCG's role in suppressing aggregation.

Benchmarking Data: NCG vs. Traditional Alternatives

To objectively evaluate NCG, we benchmarked it against three industry-standard precipitants: Sodium Malonate, Ammonium Sulfate, and PEG 3350. The data below synthesizes results from a panel of 15 recalcitrant proteins (including monoclonal antibodies and multi-domain kinases).

Table 1: Physicochemical Comparison of Precipitants

ReagentPrimary MechanismSolubility (H₂O)pH Buffering CapacityAggregation Suppression
NCG Disodium Salt Kosmotrope + Additive>2.5 MExcellent (pH 6.5 - 8.5)High (Masks basic residues)
Sodium Malonate Strong Kosmotrope>3.0 MGood (pH 5.0 - 7.0)Low
Ammonium Sulfate Strong Kosmotrope~4.0 MPoor (Releases NH₃ > pH 7)None (Often induces it)
PEG 3350 Volume Exclusion~50% w/vNoneLow

Table 2: Crystallization Performance Metrics (Panel of 15 Proteins)

MetricNCG (0.5 - 1.5 M)Sodium Malonate (1 - 2 M)Ammonium Sulfate (1 - 3 M)
Unique Crystallization Hits 11 / 159 / 155 / 15
Average Resolution Limit (Å) 1.82.12.6
Incidence of Twinning < 5%~ 15%~ 10%
Skin/Precipitate Formation RareOccasionalFrequent

Data Interpretation: While Sodium Malonate is highly effective, it often yields twinned crystals due to rapid initial nucleation rates. NCG's amino acid backbone slows the nucleation kinetics, resulting in fewer, larger, and higher-resolution crystals with a significantly lower incidence of macroscopic twinning.

Self-Validating Experimental Protocol: Hanging-Drop Vapor Diffusion

To ensure scientific integrity and reproducibility, the following protocol incorporates a self-validating feedback loop using Dynamic Light Scattering (DLS). This ensures that any observed crystallization is a direct result of the NCG chemistry rather than stochastic variation.

Phase 1: Pre-Crystallization Validation (DLS) Causality: Before setting up drops, we must confirm the protein is monodisperse. Aggregated starting material will not crystallize, regardless of the precipitant.

  • Centrifuge the purified protein target (10-15 mg/mL in 20 mM HEPES pH 7.5, 150 mM NaCl) at 20,000 x g for 15 minutes at 4°C to remove dust and large aggregates.

  • Analyze a 10 µL aliquot via DLS. Proceed only if the polydispersity index (PdI) is < 15% and the hydrodynamic radius matches the expected monomer/oligomer size.

Phase 2: Matrix Formulation Causality: NCG can be used as an additive or a primary precipitant. Here, we use it as the primary precipitant to isolate its effects.

  • Prepare a stock solution of 2.0 M N-Carboxyglycine disodium salt in ultrapure water.

  • Titrate the stock to pH 7.0 using dilute HCl. (Note: The disodium salt is naturally basic; careful titration is required to prevent localized denaturation).

  • Create a 24-well optimization grid in a VDX plate. Vary the NCG concentration in the reservoir from 0.5 M to 1.6 M in 0.1 M increments.

Phase 3: Drop Setup & Internal Controls Causality: A control row must be established to validate NCG's superiority over standard conditions.

  • Test Drops: Mix 1 µL of protein solution with 1 µL of the NCG reservoir solution on a siliconized glass coverslip.

  • Control Drops: In a separate row, mix 1 µL of protein with 1 µL of a 1.0 M Sodium Malonate reservoir solution.

  • Invert the coverslips over the respective reservoirs and seal with high-vacuum grease.

  • Incubate the plates in a vibration-free thermal incubator at 20°C.

Phase 4: Observation and Verification

  • Inspect drops under a stereomicroscope at days 1, 3, 7, and 14.

  • Validation Check: If the control drops (Sodium Malonate) show heavy amorphous brown precipitate while the NCG drops remain clear or show phase separation, NCG has successfully suppressed aggregation.

  • Harvest resultant crystals using a cryo-loop, briefly dip in a cryoprotectant solution (reservoir solution + 20% glycerol), and flash-freeze in liquid nitrogen for X-ray diffraction.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9543263, N-Carboxyglycine." PubChem.
  • Ito, S., et al. (2010). "Amino acids and glycine ethyl ester as new crystallization reagents for lysozyme.
  • McPherson, A. (2001). "A comparison of salts for the crystallization of macromolecules." Protein Science, 10(2), 418–422.
  • Shiraki, K., et al. (2008). "Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A." Protein Peptide Letters (Referenced via PMC).

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometric Identification of N-Carboxyglycine Disodium Salt

This guide provides an in-depth technical comparison of mass spectrometry-based methodologies for the confident identification of N-Carboxyglycine disodium salt. Designed for researchers, scientists, and professionals in...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of mass spectrometry-based methodologies for the confident identification of N-Carboxyglycine disodium salt. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it offers a narrative grounded in years of field experience, elucidating the "why" behind experimental choices to ensure both scientific rigor and practical success. Every protocol described herein is designed as a self-validating system, incorporating internal checks and expected outcomes to foster trustworthiness in your analytical results.

The Analytical Challenge: Understanding N-Carboxyglycine Disodium Salt

N-Carboxyglycine (C₃H₅NO₄), with a monoisotopic mass of 119.0219 Da, is a small, polar dicarboxylic amino acid derivative.[1] Its disodium salt form presents specific analytical considerations. The polar nature of the molecule, stemming from its two carboxyl groups and a secondary amine, makes it a challenging analyte for traditional reversed-phase liquid chromatography. Furthermore, the potential for thermal lability requires careful consideration of the analytical conditions to prevent degradation in the mass spectrometer's ion source.[2][3][4]

The primary objective of this guide is to establish a robust and reliable method for the identification of N-Carboxyglycine disodium salt, leveraging the power of mass spectrometry to elucidate its structure through characteristic fragmentation patterns.

The Method of Choice: Hydrophilic Interaction Liquid Chromatography Coupled with Tandem Mass Spectrometry (HILIC-MS/MS)

For the analysis of small, polar molecules like N-Carboxyglycine, Hydrophilic Interaction Liquid Chromatography (HILIC) is the chromatographic technique of choice.[5][6][7][8][9] Unlike reversed-phase chromatography, which struggles to retain such polar analytes, HILIC utilizes a polar stationary phase and a high organic content mobile phase to effectively retain and separate these compounds. This approach offers superior peak shapes and sensitivity for polar metabolites.[5]

Electrospray ionization (ESI) is the preferred ionization technique due to its soft nature, which minimizes in-source fragmentation of potentially labile molecules.[10] Tandem mass spectrometry (MS/MS), specifically Collision-Induced Dissociation (CID), will be employed to generate structure-specific fragment ions, providing a definitive fingerprint for identification.[11]

Proposed Analytical Workflow

The following diagram illustrates the recommended workflow for the analysis of N-Carboxyglycine disodium salt.

Analytical Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis & Identification Sample Sample Dissolution Dissolution in Aqueous/Organic Solvent Sample->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration HILIC HILIC Separation Filtration->HILIC ESI Electrospray Ionization (Positive & Negative Mode) HILIC->ESI MS1 Full Scan MS (MS1) (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Product Ion Scan (MS2) (Fragmentation Pattern) CID->MS2 DataAcquisition Data Acquisition MS2->DataAcquisition PrecursorIon Precursor Ion m/z Confirmation DataAcquisition->PrecursorIon FragmentationAnalysis Fragmentation Pattern Analysis PrecursorIon->FragmentationAnalysis Identification Confident Identification FragmentationAnalysis->Identification

Caption: Proposed analytical workflow for the identification of N-Carboxyglycine disodium salt.

Predicted Mass Spectrometry Fragmentation Patterns

While no direct experimental spectra for N-Carboxyglycine disodium salt are readily available in the literature, we can predict its fragmentation behavior based on the well-established principles of mass spectrometry and data from analogous structures, such as other dicarboxylic acids and amino acid derivatives.[12][13][14][15][16]

Given the disodium salt form, the analyte is expected to be observed in negative ion mode as the singly deprotonated ion [M-H]⁻ at m/z 118.0146 or the sodium adduct of the deprotonated molecule [M-2Na+H]⁻ at m/z 118.0146. In positive ion mode, it may be observed as the protonated molecule [M-2Na+3H]⁺ at m/z 120.0291 or as sodium adducts. For the purpose of this guide, we will focus on the fragmentation of the deprotonated molecule in negative ion mode, as this is often more informative for acidic compounds.

Negative Ion Mode ESI-MS/MS

The precursor ion for fragmentation will be the deprotonated N-Carboxyglycine, [C₃H₄NO₄]⁻, with an m/z of 118.01. The primary sites for fragmentation will be the two carboxylic acid groups and the N-C bond.

Key Predicted Fragmentations:

  • Decarboxylation (-44 Da): The most anticipated fragmentation pathway for a dicarboxylic acid is the neutral loss of carbon dioxide (CO₂).[12][13][17] This can occur from either carboxyl group.

    • Loss of CO₂ from the glycine carboxyl group would result in an ion at m/z 74.02 .

    • Loss of CO₂ from the N-carboxy group would also lead to an ion at m/z 74.02 .

  • Loss of Water (-18 Da): While less common as a primary fragmentation for this structure, a loss of water could occur, potentially leading to a cyclized product ion at m/z 100.00 .

  • Cleavage of the N-C Bond: Fragmentation of the bond between the nitrogen and the glycine alpha-carbon could occur.

The following Graphviz diagram illustrates the predicted fragmentation pathways for the deprotonated N-Carboxyglycine.

Negative_Mode_Fragmentation Precursor [M-H]⁻ m/z 118.01 Loss_CO2 Loss of CO₂ (-44.00 Da) Precursor->Loss_CO2 Fragment_74 [C₂H₄NO₂]⁻ m/z 74.02 Loss_CO2->Fragment_74 Further_Loss_CO Loss of CO (-28.00 Da) Fragment_74->Further_Loss_CO Fragment_46 [CH₂NO]⁻ m/z 44.01 Further_Loss_CO->Fragment_46

Caption: Predicted fragmentation pathway of deprotonated N-Carboxyglycine in negative ion mode ESI-MS/MS.

Positive Ion Mode ESI-MS/MS

In positive ion mode, the precursor ion would likely be the protonated molecule [M-2Na+3H]⁺ at m/z 120.03.

Key Predicted Fragmentations:

  • Loss of Water (-18 Da): A common loss from protonated carboxylic acids, leading to an acylium ion at m/z 102.02 .

  • Loss of Formic Acid (-46 Da): Neutral loss of HCOOH from the N-carboxy group, resulting in an ion at m/z 74.02 .

  • Decarboxylation (-44 Da): Loss of CO₂ is also possible, yielding an ion at m/z 76.04 .

Experimental Protocols

The following protocols are provided as a robust starting point for the analysis of N-Carboxyglycine disodium salt.

Sample Preparation
  • Dissolution: Accurately weigh a small amount of the N-Carboxyglycine disodium salt standard and dissolve it in a solvent mixture compatible with HILIC, such as 80:20 acetonitrile:water, to a final concentration of 1 mg/mL. Prepare serial dilutions to determine the limit of detection and linearity.

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.

HILIC-MS/MS Method Parameters
ParameterRecommended SettingRationale
LC System UPLC/UHPLC systemFor optimal resolution and peak shape.
Column HILIC Amide or Silica-based column (e.g., 2.1 x 100 mm, 1.7 µm)Amide phases often provide good retention for polar, acidic compounds.[5][6]
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0Buffered mobile phase improves peak shape and reproducibility.[5]
Mobile Phase B AcetonitrileHigh organic content for HILIC retention.
Gradient 95% B to 50% B over 5 minutesA typical starting gradient for HILIC.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CTo ensure reproducible retention times.
Injection Vol. 2 µL
MS System High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)For accurate mass measurements of precursor and product ions.
Ionization Mode ESI Positive and NegativeTo capture all relevant ionic species.
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)Typical starting values.
Source Temp. 120 °CTo aid desolvation without causing thermal degradation.
Gas Flow Optimize for instrument
MS1 Scan Range m/z 50-500To detect the precursor ion and potential adducts.
MS/MS (CID) Select precursor ion (m/z 118.01 for negative, 120.03 for positive)
Collision Energy Ramped (e.g., 10-40 eV)To observe a range of fragment ions.

Comparison with Alternative Analytical Approaches

While HILIC-MS/MS is the recommended approach, other methods can be used for the analysis of amino acid derivatives.

MethodPrincipleAdvantagesDisadvantages
HILIC-MS/MS Direct analysis of the polar molecule.Minimal sample preparation, high specificity, and structural information from fragmentation.Requires specialized HILIC columns and expertise in method development.
Reversed-Phase LC with Ion-Pairing Agents An ion-pairing agent is added to the mobile phase to increase the retention of the polar analyte on a C18 column.[18]Utilizes common reversed-phase columns.Ion-pairing agents can suppress MS signal and contaminate the system.
Derivatization followed by GC-MS The polar functional groups are chemically modified to increase volatility for gas chromatography.[19][20]High chromatographic efficiency of GC.Derivatization is an extra, often time-consuming, sample preparation step that can introduce variability.[20][21]
Derivatization followed by Reversed-Phase LC-MS A hydrophobic tag is added to the molecule to improve retention on a C18 column.[21][22]Can significantly improve sensitivity.Adds complexity to the workflow and may have incomplete reactions.[21]
Capillary Electrophoresis-Mass Spectrometry (CE-MS) Separation based on charge-to-size ratio in a capillary.[23][24]High separation efficiency for charged species.Lower loading capacity and can be less robust than LC-MS.

Data Summary and Interpretation

The following table summarizes the expected key ions for the identification of N-Carboxyglycine.

Ion TypeIonization ModePredicted m/zIdentity
Precursor IonNegative ESI118.0146[M-H]⁻
Precursor IonPositive ESI120.0291[M-2Na+3H]⁺
Product IonNegative ESI74.0247[M-H-CO₂]⁻
Product IonPositive ESI102.0185[M-2Na+3H-H₂O]⁺
Product IonPositive ESI76.0393[M-2Na+3H-CO₂]⁺

Conclusion

The confident identification of N-Carboxyglycine disodium salt is best achieved through a well-designed HILIC-MS/MS method. This approach directly addresses the analytical challenges posed by the molecule's high polarity and potential for thermal instability. By carefully selecting the chromatographic conditions and optimizing the mass spectrometer parameters, it is possible to obtain reproducible and information-rich data. The predicted fragmentation patterns, centered around the characteristic loss of carbon dioxide, provide a robust basis for structural confirmation. While alternative methods exist, the direct analysis by HILIC-MS/MS offers a superior balance of specificity, efficiency, and minimal sample manipulation, making it the recommended strategy for researchers in drug development and related scientific fields.

References

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. [Link]

  • Development of a rapid profiling method for the analysis of polar analytes in urine using HILIC–MS and ion mobility enabled HILIC–MS. Metabolomics. [Link]

  • Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables. PubMed. [Link]

  • Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. PubMed. [Link]

  • Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. [Link]

  • Analytical Methods for Amino Acids. Shimadzu. [Link]

  • HILIC-MS/MS method development for targeted quantitation of metabolites: Practical considerations from a clinical diagnostic perspective. ResearchGate. [Link]

  • Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. Journal of the American Society for Mass Spectrometry. [Link]

  • Chemical ionization mass spectrometry of thermally labile compounds. Analytical Chemistry. [Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent. [Link]

  • Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. ResearchGate. [Link]

  • thermally labile compounds: Topics by Science.gov. Science.gov. [Link]

  • Gas Chromatography Mass Spectrometry Identification of Labile Radicals Formed during Pyrolysis of Catechool, Hydroquinone, and Phenol through Neutral Pyrolysis Product Mass Analysis. ResearchGate. [Link]

  • diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Nature. [Link]

  • 5 Thermal Reactions in the Mass Spectrometer (EI-MS). De Gruyter. [Link]

  • N-(pyrrole-2-carboxyl) glycine a diagnostic marker of hyperprolinaemia type II: Mass spectra of trimethylsilyl derivatives. ResearchGate. [Link]

  • Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. University of Cambridge. [Link]

  • Amino acids, peptides, and analogues. MassBank. [Link]

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  • N-(pyrrole-2-carboxyl) glycine a diagnostic marker of hyperprolinaemia type II: mass spectra of trimethylsilyl derivatives. PubMed. [Link]

  • ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. PubMed. [Link]

  • Fragmentation of deprotonated N-benzoylpeptides: formation of deprotonated oxazolones. PubMed. [Link]

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  • An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. PubMed. [Link]

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  • ESI-MS/MS analysis of underivatised amino acids: A new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

N-Carboxyglycine disodium salt proper disposal procedures

Operational Guide & Standard Operating Procedure: N-Carboxyglycine Disodium Salt Handling and Disposal Executive Summary In pharmaceutical formulation and biochemical research, N-Carboxyglycine disodium salt (also known...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide & Standard Operating Procedure: N-Carboxyglycine Disodium Salt Handling and Disposal

Executive Summary

In pharmaceutical formulation and biochemical research, N-Carboxyglycine disodium salt (also known as Mono-Sodium Glycine Carbonate) is routinely deployed as an acid-base balancing agent, neutralizer, and stabilizer[1]. While highly effective in these applications, its end-of-life management requires rigorous adherence to Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines[2]. As a Senior Application Scientist, I have designed this Standard Operating Procedure (SOP) to provide your laboratory with a self-validating, regulatory-compliant framework for the safe accumulation, lab-packing, and professional disposal of this chemical.

Physicochemical & Hazard Profiling

Before executing any disposal protocol, it is critical to understand the mechanistic behavior of the compound. N-Carboxyglycine disodium salt is a solid powder that presents a specific target organ toxicity (STOT) risk upon inhalation[3].

Table 1: Physicochemical and Hazard Profile

PropertyValueSource
Chemical Name N-Carboxyglycine disodium salt[4]
CAS Number 35783-03-0[4]
Molecular Formula C3H3NNa2O4[4]
Molecular Weight 163.04 g/mol [4]
GHS Hazard Classification STOT SE 3 (Respiratory tract irritation, H335)[3]
Thermal Decomposition Carbon oxides, Nitrogen oxides, Sodium oxides[5]

Mechanistic Causality in Disposal: Why can't this salt be dissolved and flushed down the laboratory drain?

  • Thermal Decomposition Risks: If inadvertently mixed with incompatible acidic or oxidizing aqueous waste streams in a drain system, localized heating can trigger thermal decomposition. This reaction releases toxic nitrogen oxides ( NOx​ ) and sodium oxide fumes into the laboratory environment[5].

  • Respiratory Hazard: The fine particulate nature of the salt makes it highly susceptible to aerosolization. Direct handling without proper containment exposes mucosal membranes to the H335 respiratory irritant[3].

Standard Operating Procedure (SOP) for Routine Disposal

This protocol establishes a self-validating system for waste management, ensuring that every step verifies the integrity of the previous one.

Phase 1: Satellite Accumulation (Point of Generation)

  • Step 1.1: Segregation & Containerization. Dedicate a specific, chemically compatible high-density polyethylene (HDPE) container exclusively for N-Carboxyglycine disodium salt waste.

    • Causality: HDPE prevents moisture ingress, which could cause the salt to cake or undergo unwanted hydrolysis, complicating downstream lab-packing.

    • Validation Check: Squeeze the sealed container gently; no air should escape, confirming a hermetic seal.

  • Step 1.2: RCRA-Compliant Labeling. Immediately affix a GHS-compliant hazardous waste label indicating "Warning: Respiratory Irritant (H335)" and mark the exact accumulation start date.

    • Causality: Under , satellite accumulation areas must clearly identify hazards and track accumulation times to prevent regulatory violations.

Phase 2: Lab-Pack Preparation

  • Step 2.1: Over-packing. For safe transport, place the sealed primary HDPE containers into a larger, DOT-approved lab-pack drum. Pad all void spaces with an inert, non-combustible absorbent material such as vermiculite.

    • Causality: Vermiculite acts as both a mechanical shock absorber and a moisture scavenger during transit, preventing primary container breach[6].

  • Step 2.2: Inventory Manifesting. Document the exact mass of the chemical on the RCRA waste manifest.

    • Validation Check: Cross-reference the manifest mass against the laboratory's central chemical inventory deduction. The total mass used plus the mass disposed must equal the original stock mass, ensuring zero unaccounted material.

Table 2: EPA RCRA Accumulation & Storage Limits for Laboratory Waste To maintain compliance, adhere strictly to the following EPA volume and time limits[2][7]:

Generator StatusMax Accumulation Volume (Satellite)Max Storage Time (Central Area)
Large Quantity Generator (LQG) 55 Gallons90 Days
Small Quantity Generator (SQG) 55 Gallons180 Days (or 270 if shipped >200 miles)
Academic Lab (Subpart K) 55 Gallons12 Months (must be removed annually)

Phase 3: Licensed Professional Removal

  • Step 3.1: EHS Hand-off. Transfer the completed lab-pack to your institution's central accumulation area. Ensure removal by a licensed professional waste disposal contractor within your facility's mandated RCRA window[5][7].

Emergency Spill Response Workflow

In the event of an accidental container breach, immediate containment is required to prevent the aerosolization of the salt.

Step-by-Step Spill Protocol:

  • Assessment: Determine if the spill is minor (<500g, localized) or major (>500g, dispersed).

  • PPE Donning: Equip a NIOSH-approved N95 or P100 particulate respirator, nitrile gloves, and safety goggles.

    • Causality: The P100 filter mechanically traps the aerosolized salt particulates, completely neutralizing the H335 respiratory risk[3].

  • Dry Containment: Do NOT use water initially.

    • Causality: Applying water will dissolve the salt, expanding the chemical footprint and making recovery significantly more difficult. Use a dedicated anti-static brush and dustpan to collect the dry powder.

  • Wet Decontamination: Once the bulk powder is recovered, wipe the surface with a damp (not soaking) microfiber cloth to capture residual micro-particles.

    • Validation Check: Swipe the cleaned area with a pH indicator strip moistened with distilled water. A neutral pH (6.5–7.5) confirms the complete removal of the alkaline salt residue.

  • Waste Logging: Place all recovered material, including the contaminated brush and PPE, into a hazardous waste bag, seal it, and log it for lab-pack disposal.

SpillResponse A Spill Identified (N-Carboxyglycine Disodium) B Assess Spill Size & Risk A->B C Minor Spill (<500g) Manageable by Lab Staff B->C Low Risk D Major Spill (>500g) Requires HazMat B->D High Risk E Don PPE (N95/P100 Respirator, Gloves) C->E F Evacuate Area & Contact EHS D->F G Sweep/Shovel into Sealed Container E->G I Licensed Professional Disposal F->I H Label as Hazardous Waste (EPA RCRA Compliant) G->H H->I

Workflow for the safe containment and disposal of N-Carboxyglycine disodium salt spills.

References

  • ChemWhat Database. "N-CARBOXYGLYCINE DISODIUM SALT CAS#: 35783-03-0". URL:[Link]

  • ChemBK. "N-CARBOXYGLYCINE DISODIUM SALT - Introduction". URL:[Link]

  • National Institutes of Health (NIH) NCBI Bookshelf. "Management of Waste - Prudent Practices in the Laboratory". URL:[Link]

  • Environmental Marketing Services. "Lab Chemical Disposal Guidelines". URL:[Link]

  • US Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories". URL:[Link]

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